molecular formula C4H8O3S B1281739 3-Methanesulfinylpropanoic acid CAS No. 14090-85-8

3-Methanesulfinylpropanoic acid

Cat. No.: B1281739
CAS No.: 14090-85-8
M. Wt: 136.17 g/mol
InChI Key: OLSJFOQLAOTISH-UHFFFAOYSA-N
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Description

3-Methanesulfinylpropanoic acid is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJFOQLAOTISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522773
Record name 3-(Methanesulfinyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14090-85-8
Record name 3-(Methanesulfinyl)propanoic acid
Source EPA DSSTox
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Record name 3-methanesulfinylpropanoic acid
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Foundational & Exploratory

Technical Whitepaper: 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Biological Relevance

Executive Summary

3-Methanesulfinylpropanoic acid (CAS 14090-85-8), also known as 3-(methylsulfinyl)propanoic acid, is a functionalized carboxylic acid featuring a sulfoxide moiety at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position. It serves as a critical intermediate in organic synthesis, particularly in the study of methionine metabolism and the development of solubilizing linkers for prodrugs. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers in medicinal chemistry and chemical biology.

Part 1: Molecular Identity & Physicochemical Profile

The compound is an oxidized derivative of 3-(methylthio)propanoic acid.[1][2] Its amphiphilic nature, driven by the polar sulfoxide group and the ionizable carboxylic acid, makes it a unique building block for modifying the solubility profiles of lipophilic drugs.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(Methylsulfinyl)propanoic acid
Common Synonyms 3-Methanesulfinylpropionic acid; MSP;

-Methylsulfinylpropionic acid
CAS Number 14090-85-8
Molecular Formula

Molecular Weight 136.17 g/mol
Physical State White to off-white solid (hygroscopic)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in hexanes, diethyl ether
Acidity (pKa) ~4.5 (Carboxylic acid), Sulfoxide is weakly basic (

of conjugate acid ~ -1.[3][4]8)
Chirality The sulfur atom is a chiral center; typically synthesized as a racemic mixture (

)

Part 2: Synthetic Pathways & Manufacturing[6]

The primary route to this compound is the controlled oxidation of its thioether precursor, 3-(methylthio)propanoic acid (CAS 646-01-5). The challenge in this synthesis is chemoselectivity: avoiding over-oxidation to the sulfone (3-methanesulfonylpropanoic acid).[5]

Protocol: Chemoselective Oxidation

Note: This protocol utilizes Sodium Periodate (


) for high selectivity, minimizing sulfone formation common with peroxide methods.

Reagents:

  • Precursor: 3-(Methylthio)propanoic acid (1.0 eq)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 eq)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(methylthio)propanoic acid (10 mmol) in 20 mL of Methanol/Water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (10.5 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent sulfone formation.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or LC-MS.

  • Workup: Filter off the precipitated sodium iodate (

    
    ) byproduct.
    
  • Extraction: Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) to remove unreacted sulfide (if any).

  • Isolation: The product remains in the aqueous phase due to high polarity. Lyophilize the aqueous phase to obtain the crude sulfoxide.

  • Purification: Recrystallize from Acetone/Ethanol or purify via flash chromatography (DCM:MeOH gradient) if high purity is required.

Part 3: Chemical Reactivity & Functionalization

The chemical utility of this compound stems from the dual reactivity of the carboxylic acid (typical coupling reactions) and the sulfoxide (redox active, Pummerer rearrangement).

Key Reaction: The Pummerer Rearrangement

When treated with acetic anhydride (


), the sulfoxide undergoes the Pummerer rearrangement, converting the sulfoxide oxygen into an 

-functionalized sulfide.[6] This is a powerful tool for introducing nucleophiles at the position

to the sulfur.
Visualization: Reactivity Landscape

The following diagram illustrates the central role of the sulfoxide moiety in directing downstream chemical transformations.

ReactivityMap Precursor 3-(Methylthio)propanoic acid (Sulfide) Target This compound (Sulfoxide) Precursor->Target Oxidation (NaIO4) Target->Precursor Reduction (TiCl3 or NaI/TFAA) Sulfone 3-Methanesulfonylpropanoic acid (Sulfone) Target->Sulfone Over-oxidation (xs H2O2) Pummerer α-Acyloxy Sulfide (Pummerer Product) Target->Pummerer Ac2O / Heat (Rearrangement) Amide Amide Conjugate (Prodrug Linker) Target->Amide EDC/NHS + Amine (Coupling)

Figure 1: Reaction network showing oxidation states and functionalization pathways.

Part 4: Biological & Pharmaceutical Context[8]

Prodrug Solubilization Linker

The 3-methanesulfinylpropanoyl moiety is increasingly explored as a polar linker in drug delivery. Unlike lipophilic alkyl chains, the sulfoxide group increases water solubility (LogP reduction) while remaining stable in plasma. It can be cleaved in vivo by sulfoxide reductases (converting back to the thioether) or metabolized via


-oxidation pathways.
Methionine Metabolism Marker

Biologically, this compound is structurally related to metabolites of Methionine. The oxidation of Methional (a Strecker aldehyde of Methionine) leads to 3-(methylthio)propanoic acid, which can be further oxidized to the sulfoxide. Detection of these species is relevant in studies of oxidative stress and sulfur metabolism disorders.

Part 5: Analytical Characterization

Validating the identity of this compound requires distinguishing it from the sulfide and sulfone analogs.

Table 2: Spectroscopic Markers
TechniqueSignalInterpretation
1H NMR (D2O/CDCl3)

2.6 – 2.8 ppm (Singlet, 3H)

: Distinct downfield shift from Sulfide (~2.1 ppm) but upfield from Sulfone (~3.0 ppm).
1H NMR

2.9 – 3.1 ppm (Multiplet, 2H)

: Protons adjacent to sulfoxide are diastereotopic due to chiral sulfur center.
IR Spectroscopy 1000 – 1050

S=O Stretch : Strong, characteristic band for sulfoxides.
IR Spectroscopy 1700 – 1730

C=O[7] Stretch : Carboxylic acid carbonyl.
Mass Spectrometry m/z 137

ESI Positive mode. Note: Sulfoxides often show fragmentation losing oxygen (M-16) or propene.
Quality Control Check
  • Sulfone Contamination: Check for a singlet at ~3.0 ppm in 1H NMR.

  • Sulfide Contamination: Check for a singlet at ~2.1 ppm.

  • Enantiomeric Purity: If using a chiral synthesis, use chiral HPLC (e.g., Chiralpak AD-H) to determine the enantiomeric excess (ee) of the sulfoxide.

References

  • PubChem Compound Summary. (2025). 3-(Methylsulfinyl)propanoic acid (CAS 14090-85-8).[8] National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfoxides by Oxidation of Sulfides.[5][Link]

  • Burke, R. M., et al. (2025). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides. ResearchGate.[9] [Link]

Sources

An In-Depth Technical Guide to 3-Methylsulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-methylsulfinylpropanoic acid, a molecule of interest in various scientific disciplines. This document will delve into its nomenclature, chemical properties, biological relevance, and methodologies for its synthesis and analysis, offering a consolidated resource for professionals in research and development.

Introduction: Understanding the Context

3-Methylsulfinylpropanoic acid belongs to the class of sulfur-containing organic compounds known as sulfoxides. Its structure, featuring a sulfinyl group attached to a propanoic acid backbone, imparts specific chemical characteristics that are of interest in metabolic studies and chemical synthesis. While its direct biological functions are not as extensively documented as its precursor, 3-(methylthio)propanoic acid, its formation as an oxidation product makes it a relevant molecule in the broader context of sulfur metabolism.

Nomenclature and Identification

Precise identification of chemical compounds is paramount in scientific research. 3-Methylsulfinylpropanoic acid is known by several names, which are essential to recognize for a thorough literature search and clear communication.

Identifier Type Identifier
Systematic Name 3-(Methylsulfinyl)propanoic acid
Alternative Names 3-Methanesulfinylpropanoic acid, 3-Methylsulfinyl-Propionic Acid
CAS Number 14090-85-8
Molecular Formula C₄H₈O₃S
SMILES CS(=O)CCC(=O)O

Physicochemical Properties

The physical and chemical properties of 3-methylsulfinylpropanoic acid are crucial for its handling, storage, and application in experimental settings.

Property Value
Molecular Weight 136.17 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage Temperature 2-8°C

Biological Significance and Metabolic Pathways

While direct biological activities of 3-methylsulfinylpropanoic acid are still under investigation, its metabolic relationship with methionine provides significant context for its presence in biological systems.

Role in Methionine Metabolism

3-(Methylthio)propanoic acid, the precursor to 3-methylsulfinylpropanoic acid, is a known intermediate in the catabolism of the essential amino acid methionine.[1][2] This pathway is a significant route for methionine oxidation in mammals.[1] The conversion of 3-(methylthio)propanoic acid to 3-methylsulfinylpropanoic acid occurs via oxidation of the sulfur atom.[3]

The metabolic pathway can be visualized as follows:

Methionine_Metabolism Methionine Methionine Keto_acid α-keto-γ-methiolbutyrate Methionine->Keto_acid Transamination MTP 3-(Methylthio)propanoic acid Keto_acid->MTP Oxidative decarboxylation MSP 3-Methylsulfinylpropanoic acid MTP->MSP Oxidation Further_Oxidation Further Oxidation Products MSP->Further_Oxidation Oxidation

Caption: Simplified metabolic pathway from Methionine to 3-Methylsulfinylpropanoic acid.

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-methylsulfinylpropanoic acid is through the controlled oxidation of its thioether precursor, 3-(methylthio)propanoic acid.

Synthetic Workflow: Oxidation of 3-(Methylthio)propanoic Acid

This protocol outlines a general procedure for the synthesis of 3-methylsulfinylpropanoic acid.

Synthesis_Workflow Start Start: 3-(Methylthio)propanoic acid Dissolve Dissolve in appropriate solvent (e.g., water, acetic acid) Start->Dissolve Oxidant Add oxidizing agent (e.g., Hydrogen Peroxide) Dissolve->Oxidant React Stir at controlled temperature (e.g., room temperature) Oxidant->React Monitor Monitor reaction progress (e.g., TLC, LC-MS) React->Monitor Workup Quench excess oxidant and perform work-up Monitor->Workup Purify Purify product (e.g., crystallization, chromatography) Workup->Purify End End: 3-Methylsulfinylpropanoic acid Purify->End

Caption: General workflow for the synthesis of 3-Methylsulfinylpropanoic acid.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 3-(methylthio)propanoic acid in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

  • Oxidation: Slowly add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.[3] The stoichiometry should be carefully calculated to favor the formation of the sulfoxide over the sulfone.

  • Reaction: Stir the mixture at a controlled temperature, typically room temperature, for a period sufficient to allow for the complete conversion of the starting material.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can often be achieved by adding a reducing agent like sodium sulfite. The product can then be extracted into an organic solvent.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure 3-methylsulfinylpropanoic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of 3-methylsulfinylpropanoic acid.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 3-methylsulfinylpropanoic acid. A reverse-phase C18 column can be used with a mobile phase consisting of an aqueous solution with a mild acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile.[3]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 3-methylsulfinylpropanoic acid. The characteristic chemical shifts of the protons and carbons adjacent to the sulfoxide and carboxylic acid groups provide definitive structural information.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in its identification. The expected molecular ion peak would correspond to the molecular weight of 136.17 g/mol .

Conclusion

3-Methylsulfinylpropanoic acid, while not as extensively studied as some of its metabolic relatives, holds a significant place in the landscape of sulfur-containing biomolecules. Its role as an oxidation product of a methionine metabolite underscores the importance of understanding the full spectrum of metabolic transformations. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and potential biological relevance of this compound. As research in metabolomics and drug development continues to advance, a deeper understanding of such molecules will undoubtedly prove invaluable.

References

  • atamankimya.com. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved February 2, 2026, from [Link].

  • European Patent Office. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. (EP0677512A1).
  • PubChem. (n.d.). 3-(Methylsulfanyl)propanoate. Retrieved February 2, 2026, from [Link].

  • The Good Scents Company. (n.d.). 3-methyl thiopropionic acid. Retrieved February 2, 2026, from [Link].

  • PubMed. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism. Retrieved February 2, 2026, from [Link].

  • Semantic Scholar. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. Retrieved February 2, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved February 2, 2026, from [Link].

  • YouTube. (2023). Lecture 41: Metabolism of Sulphur containing Amino acids (Methionine and Cysteine). Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Atmospheric Oxidation Mechanism of Methyl Propionate. Retrieved February 2, 2026, from [Link].

  • PubMed. (2006). Nutritional and functional importance of intestinal sulfur amino acid metabolism. Retrieved February 2, 2026, from [Link].

  • MDPI. (2021). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). 33S NMR: Recent Advances and Applications. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved February 2, 2026, from [Link].

  • www .ec -undp. (n.d.). Propanoic Acid Oxidation. Retrieved February 2, 2026, from [Link].

  • PubMed Central. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved February 2, 2026, from [Link].

  • atamankimya.com. (n.d.). 3-THIOPROPIONIC ACID. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved February 2, 2026, from [Link].

Sources

Biological Role and Metabolic Fate of 3-Methanesulfinylpropanoic Acid (3-MSP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, metabolic pathways, and experimental characterization of 3-Methanesulfinylpropanoic acid (3-MSP) .

Executive Summary

This compound (3-MSP) (also known as 3-methylsulfinylpropionate) is a critical, albeit transient, organosulfur metabolite positioned at the intersection of marine sulfur cycling and terrestrial methionine catabolism. Chemically defined as the S-oxide of 3-methylthiopropionic acid (MMPA), 3-MSP represents a pivotal "oxidative branch" point. Unlike the reductive demethylation of MMPA—which releases volatile, climate-active methanethiol (MeSH)—the oxidation to 3-MSP sequesters sulfur in a non-volatile, water-soluble form, facilitating detoxification or assimilation without odor generation. This guide examines its biosynthesis, enzymatic regulation, and utility as a metabolic tracer in drug development and environmental microbiology.

Chemical Identity and Physicochemical Properties

3-MSP is an amphiphilic sulfoxide, characterized by a chiral sulfur center (due to the lone pair on the sulfur atom) and a terminal carboxylic acid.

PropertySpecification
IUPAC Name 3-(Methanesulfinyl)propanoic acid
Common Abbreviations 3-MSP, MMSP
Chemical Formula

Molecular Weight 136.17 g/mol
Precursor 3-Methylthiopropionic acid (MMPA)
Solubility Highly soluble in water, DMSO, and methanol; poor solubility in non-polar solvents.
Acidity (pKa) ~4.5 (Carboxylic acid), Sulfoxide is non-ionizable at physiological pH.
Redox State Intermediate oxidation state (+0 on Sulfur relative to sulfide -2).

Biosynthesis and Metabolic Pathways[1]

The Oxidative Shunt in DMSP Catabolism

In marine environments, 3-MSP is produced via the oxidative degradation of Dimethylsulfoniopropionate (DMSP). While the demethylation pathway (DmdA) typically yields MMPA which is then converted to Methanethiol, certain bacterioplankton (e.g., Roseobacter clades) utilize monooxygenases to oxygenate MMPA to 3-MSP.

  • Significance: This pathway prevents the release of Methanethiol (a volatile organic sulfur compound) and instead channels sulfur towards sulfonate/sulfate production, which can be assimilated by the cell.

Mammalian Methionine Metabolism

In mammalian systems, 3-MSP appears as a downstream metabolite of Methionine transamination.

  • Transamination: Methionine

    
    
    
    
    
    -keto-methiolbutyrate (KMBA).
  • Decarboxylation: KMBA

    
     3-Methylthiopropionate (MMPA).
    
  • S-Oxidation: MMPA is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s to yield 3-MSP .

Pathway Visualization

The following diagram illustrates the position of 3-MSP as a "silent" oxidative intermediate, contrasting it with the volatile reductive pathway.

G DMSP DMSP (Dimethylsulfoniopropionate) MMPA MMPA (3-Methylthiopropionate) DMSP->MMPA Demethylation (DmdA) Acrylate Acrylate DMSP->Acrylate Cleavage (DddL/P/Q) MSP 3-MSP (3-Methanesulfinylpropionate) MMPA->MSP S-Oxidation (FMO / Monooxygenase) MeSH Methanethiol (Volatile Gas) MMPA->MeSH Demethiolation (DmdB/C) MSnP 3-Methanesulfonylpropionate (Sulfone) MSP->MSnP Further Oxidation MSnP->Acrylate Elimination (Hypothetical)

Figure 1: The metabolic bifurcation of MMPA. 3-MSP represents the non-volatile oxidative fate, preventing sulfur loss to the atmosphere.

Enzymology and Mechanism

S-Oxygenation Mechanism

The conversion of MMPA to 3-MSP is catalyzed by Flavin-dependent Monooxygenases (FMOs) . These enzymes utilize FAD and NADPH to activate molecular oxygen.

  • Reaction:

    
    
    
  • Stereoselectivity: Enzymatic S-oxidation is often stereoselective, producing an excess of either the (

    
    )- or (
    
    
    
    )-sulfoxide enantiomer. In biological assays, distinguishing these enantiomers can indicate specific enzymatic activity versus non-specific chemical oxidation (e.g., by ROS).
Downstream Processing

3-MSP is rarely an end-product. It serves as a substrate for:

  • Sulfoxide Reductases: Under anaerobic conditions, bacteria may reduce 3-MSP back to MMPA to support methanogenesis.

  • Sulfone Formation: Further oxidation yields 3-methanesulfonylpropionic acid, a highly stable sulfone that is often excreted or slowly degraded by specialized sulfatases.

Experimental Protocols

Synthesis and Purification

For research purposes, 3-MSP is often synthesized from MMPA using mild oxidants to prevent over-oxidation to the sulfone.

Protocol: Chemical Synthesis of 3-MSP

  • Reagent: Dissolve 10 mmol 3-Methylthiopropionic acid (MMPA) in 20 mL glacial acetic acid.

  • Oxidation: Add 1.05 equivalents of Hydrogen Peroxide (30% w/v) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quenching: Verify consumption of MMPA by TLC. Quench excess peroxide with sodium sulfite.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethyl Acetate/Hexane.

  • Validation: Confirm structure via

    
    -NMR (Look for methyl singlet shift from 
    
    
    
    2.1 in MMPA to
    
    
    2.6-2.8 in 3-MSP).
Analytical Detection (LC-MS/MS)

Differentiating 3-MSP from its thioether precursor (MMPA) and sulfone analog requires high-resolution mass spectrometry.

AnalytePrecursor Ion [M-H]-Product Ion (Quant)Retention Time (C18)
MMPA 119.073.0 (

)
Late (Hydrophobic)
3-MSP 135.0 71.0 (

)
Early (Polar)
Sulfone 151.071.0Mid-elution

Method Note: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of the polar 3-MSP compared to standard C18 columns.

Applications in Drug Development[2]

Metabolic Stability Tracer

3-MSP is an excellent marker for FMO activity . In drug development, propionic acid derivatives are common scaffolds (e.g., NSAIDs, PPAR agonists). If a drug candidate contains a thioether side chain, detecting 3-MSP analogs in plasma indicates susceptibility to hepatic FMO oxidation, which can alter pharmacokinetics.

Antimicrobial Targets

Since the conversion of toxic MMPA to 3-MSP is a detoxification step in certain pathogens (Pseudomonas, Xanthomonas), inhibiting the monooxygenase responsible for this conversion could lead to the accumulation of toxic MMPA, thereby inhibiting bacterial growth.

References

  • Reisch, C. R., et al. (2011). "Novel Pathway for Catabolism of the Organic Sulfur Compound 3,3′-Dithiodipropionic Acid via 3-Mercaptopropionic Acid and 3-Sulfinopropionic Acid." Applied and Environmental Microbiology. Link

  • Visscher, P. T., & Taylor, B. F. (1994). "Demethylation of dimethylsulfoniopropionate to 3-mercaptopropionate by an aerobic marine bacterium." Applied and Environmental Microbiology. Link

  • Curson, A. R., et al. (2011). "Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene dsyB." Nature Microbiology. Link

  • PubChem. "3-(Methylthio)propanoic acid (MMPA) - Precursor Data." National Library of Medicine. Link

  • Bentley, R., & Chasteen, T. G. (2004). "Environmental VOSCs––formation and degradation of dimethyl sulfide, methanethiol and related materials." Chemosphere. Link

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course with Prudence

In the landscape of drug discovery and development, novel molecules are the territories we explore. 3-Methanesulfinylpropanoic acid, a bifunctional molecule featuring a carboxylic acid and a sulfoxide group, represents one such frontier. As with any new or sparsely documented chemical entity, a robust understanding of its safe handling is not merely a procedural formality but a cornerstone of scientific integrity and personal safety.

This guide is conceived as a self-validating system of protocols and insights. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established best practices for laboratory safety. The causality behind each recommendation is explained to empower the researcher with not just rules, but with a deep-seated understanding of the "why" behind the "how." Every step is designed to be a link in a chain of safety, ensuring that innovation does not come at the cost of well-being.

Section 1: Hazard Identification and Risk Assessment - A Predictive Analysis

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a predictive hazard assessment based on its functional groups—a carboxylic acid and a sulfoxide—is essential. This approach allows us to anticipate potential risks and establish appropriate safety protocols.

Structural Analogs and Anticipated Hazards

The primary hazards associated with this compound can be inferred from the known properties of similar molecules, such as methanesulfonic acid and propionic acid.

  • Corrosivity: The carboxylic acid moiety suggests that this compound is likely to be corrosive. Direct contact can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or aerosols may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion is anticipated to be harmful and may cause burns to the gastrointestinal tract.[1][5]

  • Reactivity: While sulfoxides are generally more stable than their corresponding sulfides, the presence of the acidic proton and the potential for oxidation or reduction at the sulfur center warrants caution. It may be incompatible with strong bases, strong oxidizing agents, and reducing agents.[2][6]

Quantitative Data Summary
PropertyMethanesulfonic Acid3-Mercaptopropionic AcidGeneral Sulfoxides
GHS Hazard Statements H290, H302, H314, H402H290, H301, H314, H332[7]Generally considered stable, but can be carriers for other toxins.[8][9]
Signal Word Danger[2]Danger[7]Varies
Personal Protective Equipment Protective gloves, clothing, eye/face protection.Protective gloves, clothing, eye/face protection.[7]Chemical-resistant gloves (e.g., Butyl rubber for DMSO).[8]

Section 2: The Core Protocol - A Workflow for Safe Handling

The following step-by-step methodology is designed to minimize exposure and mitigate risks during the handling and use of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][10]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or contamination before and during use.

Experimental Workflow

The following workflow provides a logical sequence for handling this compound from receipt to use in an experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review available data for structural analogs prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_transport Transport in secondary containment prep_spill->handle_transport handle_dispense Dispense slowly and carefully handle_transport->handle_dispense handle_weigh Weigh in a contained manner (e.g., on a tared watch glass) handle_dispense->handle_weigh handle_reaction Add to reaction vessel under inert atmosphere if necessary handle_weigh->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in a labeled, compatible container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound

Section 3: Emergency Procedures - A Framework for Rapid and Effective Response

Preparedness is paramount. The following protocols outline the necessary actions in the event of an emergency.

Spill Response

The response to a spill should be swift and systematic.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[11][12]

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Containment: For small spills, contain the liquid using an appropriate absorbent material, such as vermiculite or a commercial acid spill kit.[13] Work from the outside of the spill inwards.

  • Neutralization: Cautiously neutralize the spill with a weak base, such as sodium bicarbonate. Avoid strong bases as the reaction may be highly exothermic.

  • Cleanup and Disposal: Collect the neutralized material in a designated, labeled waste container.[13] Decontaminate the area with a suitable cleaning agent.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Figure 2: Spill Response Decision-Making Workflow
First Aid Measures

In the event of personal exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention.

  • Inhalation: Remove the individual to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Section 4: Storage and Waste Management - Ensuring Long-Term Safety

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Container: Store in a tightly closed, corrosion-resistant container.[10]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[2][6][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Waste Disposal
  • Collection: Collect all waste materials, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.[10]

  • Disposal: Dispose of hazardous waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[10] Do not dispose of down the drain.[4][6]

References

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3-Methanesulfinylpropanoic Acid: An Emerging Biomarker in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-methanesulfinylpropanoic acid, a sulfur-containing metabolite, and its burgeoning potential as a clinical biomarker. While direct research on this specific molecule is nascent, this document synthesizes foundational biochemical principles, analytical methodologies, and a proposed framework for its validation in clinical research and drug development. By exploring its metabolic origins in methionine catabolism and the implications of its formation, we present a scientifically grounded rationale for its investigation in a range of physiological and pathological states, including metabolic disorders, oxidative stress, and neurodegenerative diseases. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the diagnostic and prognostic utility of this compound.

Introduction: The Rationale for a Novel Biomarker

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine and pharmaceutical development. An ideal biomarker can facilitate early disease detection, provide prognostic information, and serve as a surrogate endpoint in clinical trials. Small molecule metabolites are particularly attractive candidates due to their dynamic reflection of an individual's phenotype, integrating genetic predispositions with environmental and lifestyle factors.

This compound is a small molecule with the potential to provide significant insights into cellular metabolism and redox status. Its chemical structure, featuring a sulfoxide group, suggests a link to oxidative processes, while its propanoic acid backbone places it within the broader context of fatty acid and amino acid metabolism. This guide will delve into the scientific underpinnings of this compound as a prospective biomarker, offering a roadmap for its analytical validation and clinical investigation.

Biochemical Foundations: From Methionine to a Potential Biomarker

The significance of this compound as a biomarker is intrinsically linked to its metabolic precursor, 3-(methylthio)propanoic acid (3-MTPA). 3-MTPA is a recognized intermediate in the catabolism of the essential amino acid methionine.[1][2][3] The established metabolic pathway provides a strong biological basis for the presence and fluctuation of 3-MTPA and its derivatives in biological systems.

The Methionine Salvage Pathway and Formation of 3-(Methylthio)propanoic Acid

Methionine is a critical amino acid involved in protein synthesis, methylation reactions (via S-adenosylmethionine), and the synthesis of other sulfur-containing compounds. The transamination pathway of methionine catabolism leads to the formation of α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to produce 3-MTPA.[3][4] This pathway is a key component of methionine metabolism in mammalian liver.[1][3]

The Oxidative Step: Formation of this compound

The conversion of a thioether, such as the methylthio group in 3-MTPA, to a sulfoxide is a well-established oxidation reaction. While direct enzymatic evidence for the in vivo oxidation of 3-MTPA to this compound is an area of active investigation, the chemical feasibility is high. This oxidation can be mediated by various cellular oxidants, including reactive oxygen species (ROS), or potentially by specific enzymes such as flavin-containing monooxygenases (FMOs). The level of this compound could, therefore, serve as an indirect measure of oxidative stress.

Metabolic Pathway of this compound Met Methionine KMB α-Keto-γ-methiolbutyrate Met->KMB Transamination MTPA 3-(Methylthio)propanoic Acid (3-MTPA) KMB->MTPA Oxidative Decarboxylation MSPA This compound MTPA->MSPA Oxidation ROS Reactive Oxygen Species (ROS) or Enzymatic Oxidation ROS->MSPA

Figure 1: Proposed metabolic pathway for the formation of this compound.

Analytical Methodologies for Quantification

The reliable quantification of this compound in biological matrices is paramount for its validation as a biomarker. Given its chemical properties, established analytical techniques for similar small, polar molecules can be adapted.

Sample Preparation

Biological samples such as plasma, urine, or tissue homogenates will require initial processing to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation: Using organic solvents like acetonitrile or methanol.

  • Solid-Phase Extraction (SPE): To concentrate the analyte and remove interfering compounds.

  • Derivatization: To improve the chromatographic properties and detection sensitivity of the analyte.

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For a polar molecule like this compound, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) is typically required. GC-MS offers high sensitivity and specificity, allowing for accurate quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds and may not require derivatization. Reversed-phase chromatography with an appropriate column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier is a common starting point. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification in complex biological matrices.

Table 1: Comparison of Analytical Platforms

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Sample Derivatization Often necessaryMay not be required
Sensitivity HighHigh to very high
Specificity High (with MS detection)Very high (with MS/MS detection)
Throughput ModerateHigh
Experimental Protocol: A General Workflow for LC-MS/MS Analysis
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) using standard protocols and store at -80°C until analysis.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., 13C4-3-methanesulfinylpropanoic acid) to all samples, calibrators, and quality controls.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet precipitated proteins.

  • Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte.

    • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode. Monitor specific precursor-to-product ion transitions for the analyte and internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS Add Internal Standard Sample->IS Precip Protein Precipitation IS->Precip Evap Evaporation & Reconstitution Precip->Evap LC Liquid Chromatography (Separation) Evap->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2: A generalized workflow for the quantification of this compound by LC-MS/MS.

Potential Clinical Significance and Applications

The clinical utility of this compound as a biomarker stems from its connection to two fundamental biological processes: methionine metabolism and oxidative stress.

A Marker of Dysregulated Methionine Metabolism

Aberrations in methionine metabolism are implicated in a variety of diseases, including cardiovascular disease, liver disease, and certain cancers. Elevated levels of 3-MTPA, the precursor to this compound, could indicate a metabolic bottleneck in the canonical methionine cycle, leading to increased flux through the transamination pathway. Consequently, elevated this compound may reflect this underlying metabolic dysregulation.

A Sentinel of Oxidative Stress

As the oxidized product of 3-MTPA, the concentration of this compound, or the ratio of this compound to 3-MTPA, could serve as a sensitive indicator of systemic or localized oxidative stress. This has broad implications for a multitude of diseases where oxidative damage is a key pathological feature, such as:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease.

  • Cardiovascular Diseases: Atherosclerosis, ischemia-reperfusion injury.

  • Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.

  • Metabolic Syndrome and Diabetes: Where chronic low-grade inflammation and oxidative stress are prevalent.

A Roadmap for Biomarker Validation

The translation of a putative biomarker from a research concept to a clinically validated tool requires a rigorous, phased approach.

Table 2: A Phased Approach to Biomarker Validation

PhaseObjectiveKey Activities
Phase 1: Analytical Validation Establish a robust and reliable assay.Method development, optimization, and validation for precision, accuracy, linearity, sensitivity, and specificity.
Phase 2: Clinical Qualification Assess the association of the biomarker with the disease or condition of interest in a relevant patient population.Case-control studies, longitudinal cohort studies to establish reference intervals and assess diagnostic/prognostic performance (e.g., ROC curve analysis).
Phase 3: Clinical Validation Confirm the clinical utility of the biomarker in independent, large-scale studies.Prospective studies, intervention trials to demonstrate that the biomarker can predict clinical outcomes or treatment response.

Conclusion and Future Directions

This compound represents a promising yet under-investigated candidate biomarker with strong biochemical plausibility. Its origins in methionine metabolism and its formation via oxidation position it at the crossroads of metabolic regulation and redox biology. This technical guide has outlined the foundational knowledge and a strategic framework for its investigation. Future research should focus on:

  • Elucidating the specific enzymatic and non-enzymatic pathways responsible for its formation in vivo.

  • Developing and validating sensitive and high-throughput analytical methods for its quantification in various biological matrices.

  • Conducting well-designed clinical studies to evaluate its association with disease states and its potential as a diagnostic, prognostic, or predictive biomarker.

The exploration of this compound holds the potential to uncover new insights into disease pathophysiology and to provide a valuable new tool for researchers and clinicians in the pursuit of personalized medicine.

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A Technical Guide to the Sulfoxide Group in Propanoic Acid Derivatives: Synthesis, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfoxide functional group, particularly when incorporated into pharmacologically relevant scaffolds such as propanoic acid derivatives, presents a unique confluence of properties that are highly valuable in modern drug development. As a chiral center with significant metabolic and physicochemical influence, the sulfoxide moiety offers a sophisticated tool for modulating drug activity, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the sulfoxide group within propanoic acid derivatives, covering its fundamental stereochemical nature, advanced strategies for its asymmetric synthesis, critical methods for its characterization, and its key roles in influencing the biological activity of therapeutic agents. By synthesizing foundational principles with field-proven insights, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation pharmaceuticals.

The Sulfoxide Functional Group: A Stereochemical Linchpin

The sulfoxide, represented as R-S(=O)-R', is an organosulfur functional group that occupies an intermediate oxidation state between a sulfide and a sulfone.[1][2] Its true significance in medicinal chemistry, however, lies in its geometry and electronic structure.

Electronic Structure and Physicochemical Properties

The sulfur-oxygen bond in a sulfoxide is highly polarized and best described as a hybrid between a dative bond and a polarized double bond, with significant negative charge on the oxygen atom.[1][3][4] This polarity makes sulfoxides excellent hydrogen bond acceptors and imparts a high dipole moment, which can significantly influence a molecule's solubility, membrane permeability, and interactions with biological targets.[5][6][7] Unlike the planar carbonyl group it might be compared to, the sulfoxide group enforces a stable trigonal pyramidal geometry around the sulfur atom.[1][3][8]

Chirality at Sulfur: The Sulfoxide as a Stable Stereocenter

When the two organic residues (R and R') attached to the sulfur atom are different, the sulfur atom becomes a stereogenic center.[3][4][8] The lone pair of electrons on the sulfur atom acts as the fourth distinct substituent, creating a chiral molecule.[1][8] The energy barrier to inversion (racemization) of this stereocenter is substantial, typically 38-41 kcal/mol, rendering sulfoxide enantiomers configurationally stable at room temperature.[8] This stability is a critical feature, allowing for the isolation and development of single-enantiomer drugs, where one enantiomer may exhibit greater potency or a better safety profile. A prime example of this principle in action is the drug esomeprazole, the (S)-enantiomer of omeprazole, which demonstrates the therapeutic advantages of stereochemically pure sulfoxide drugs.[3][4][9]

The Propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Propanoic acid and its derivatives are integral components of numerous pharmaceutical agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[10][11][12][13] This scaffold is considered a "privileged structure" due to its proven ability to interact with various biological targets and its favorable pharmacokinetic properties. The carboxylic acid moiety often serves as a key interaction point (e.g., with arginine residues in cyclooxygenase enzymes) and contributes to the molecule's overall solubility and distribution.[11] The incorporation of a chiral sulfoxide into this well-established framework opens new avenues for creating novel chemical entities with enhanced or entirely new pharmacological profiles.

Synthesis and Stereochemical Control

The most direct route to sulfoxides is the oxidation of the corresponding thioether (sulfide).[3][4][14] However, achieving high enantioselectivity in this transformation is paramount for drug development and requires specialized synthetic strategies.

General Strategies for Sulfoxide Formation

Simple oxidation of a sulfide to a sulfoxide can be achieved with various reagents like hydrogen peroxide or periodate.[3] The primary challenge in these reactions is preventing over-oxidation to the corresponding sulfone (R-SO₂-R').[3][14] Careful control of stoichiometry and reaction conditions is essential.

Achieving Chirality: Catalytic Asymmetric Oxidation

For the synthesis of enantiomerically pure sulfoxides, catalytic asymmetric oxidation is the most elegant and widely adopted approach.[15][16] This method avoids the need for chiral auxiliaries or tedious resolution of racemic mixtures.

The Kagan-Modena Modification of the Sharpless System: A landmark development in this field was the independent modification of the Sharpless asymmetric epoxidation catalyst by the research groups of Henri B. Kagan and Giorgio Modena in 1984.[15][17][18][19] This system, often referred to as the "Kagan catalyst," utilizes a titanium(IV) isopropoxide complex, a chiral dialkyl tartrate (like diethyl tartrate, DET), and a hydroperoxide oxidant (e.g., tert-butyl hydroperoxide, TBHP, or cumene hydroperoxide, CHP).[17][18]

  • Causality of Components:

    • Ti(Oi-Pr)₄: The titanium center acts as a Lewis acid, coordinating both the chiral ligand and the oxidant to create a chiral environment.

    • Diethyl Tartrate (DET): This readily available chiral ligand dictates the facial selectivity of the oxidation, determining which enantiomer of the sulfoxide is formed. Using (+)-DET or (-)-DET provides access to either enantiomer.

    • Hydroperoxide (TBHP/CHP): This is the terminal oxidant that delivers the oxygen atom to the sulfide. CHP often provides higher enantioselectivity than TBHP.[17]

    • Water: The controlled addition of a stoichiometric amount of water is crucial for forming an active catalytic species, believed to be a Ti-O-Ti bridged dimer.[20]

This method has proven robust and has been used on an industrial scale for the synthesis of drug intermediates.[15]

Experimental Protocol: General Procedure for Kagan Asymmetric Oxidation

This protocol is a representative example and must be optimized for specific substrates.

  • Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, add dichloromethane (CH₂Cl₂). Cool to -20 °C.

  • Add Ti(Oi-Pr)₄ followed by (R,R)-Diethyl Tartrate. Stir for 5 minutes to allow for complexation.

  • Add H₂O (1 equivalent relative to Ti) and stir for an additional 20-30 minutes at -20 °C. The solution should remain homogeneous.

  • Oxidation: Add the thioether substrate to the catalyst mixture.

  • Slowly add cumene hydroperoxide (CHP) dropwise, maintaining the temperature at -20 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting thioether and minimize sulfone formation.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of saturated sodium sulfite or sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Filter through celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfoxide by flash column chromatography on silica gel.

Racemic Synthesis and Chiral Resolution

An alternative to asymmetric synthesis is the preparation of a racemic sulfoxide followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative-scale resolution.[21]

The selection of a chiral stationary phase (CSP) is the most critical decision. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving sulfoxide enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection racemate Dissolve Racemic Sulfoxide in Mobile Phase Solvent injection Inject Sample racemate->injection 1. Prepare column Chiral Stationary Phase (CSP) Column injection->column 2. Separate detection UV/CD Detector column->detection 3. Detect chromatogram Generate Chromatogram (Two Separated Peaks) detection->chromatogram 4. Analyze fraction Fraction Collection chromatogram->fraction 5. Collect (Optional) analysis Determine Enantiomeric Excess (% ee) fraction->analysis Pummerer_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product sulfoxide R-S(=O)-CH₂R' activated R-S⁺(OAc)-CH₂R' sulfoxide->activated + Ac₂O thionium [R-S=CHR']⁺ activated->thionium - AcOH product R-S-CH(OAc)R' thionium->product + AcO⁻ ac2o Ac₂O

Caption: Simplified mechanism of the Pummerer Rearrangement.

The Mislow-Evans Rearrangement

The Mislow-Evans rearrangement is a thermal-[22][23]sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. [23][24]This equilibrium can be driven towards the product side by adding a thiophilic reagent (e.g., a phosphite), which cleaves the sulfenate ester to furnish an allylic alcohol. [23][24]A key feature of this reaction is the efficient transfer of chirality from the sulfur atom to the carbon of the newly formed alcohol, making it a powerful tool in stereoselective synthesis. [23][25]

The Sulfoxide Group in Propanoic Acid-based Drugs: Mechanism and Application

The strategic placement of a sulfoxide in a propanoic acid derivative can profoundly impact its pharmacological profile.

  • Modulating Physicochemical Properties: The polar sulfoxide group can enhance aqueous solubility and alter the pKa of the nearby carboxylic acid, influencing absorption and distribution.

  • Metabolic Switching: The sulfoxide can be a site of metabolism, either being reduced back to the sulfide or oxidized to the sulfone. [1]This can be used to control the drug's half-life or generate active metabolites. For example, the prodrug sulindac (an indene acetic acid derivative, structurally related to propanoic acids) is an inactive sulfoxide that is reduced in vivo to the active sulfide metabolite.

  • Direct Target Interaction: The chiral sulfoxide can provide precise three-dimensional positioning of other functional groups, leading to enhanced binding affinity and selectivity for a biological target. The hydrogen bond accepting capability of the sulfoxide oxygen can also form key interactions within a receptor's binding pocket.

  • Bioisosterism: The sulfoxide group can act as a bioisostere for other functional groups, such as amides or esters, offering a different set of physicochemical and metabolic properties while maintaining the necessary geometry for biological activity.

Conclusion and Future Perspectives

The sulfoxide group, when integrated into the propanoic acid scaffold, is far more than a simple functional embellishment. It is a strategic element that provides stereochemical control, modulates physicochemical properties, and offers unique reactive handles. The continued development of highly efficient and selective catalytic methods for asymmetric sulfoxidation ensures that enantiomerically pure sulfoxide-containing compounds are readily accessible. [16]For drug development professionals, understanding the multifaceted nature of this functional group is essential for designing innovative therapeutics with improved efficacy, selectivity, and safety profiles. Future research will likely focus on expanding the catalytic toolbox, exploring novel sulfoxide-based bioisosteres, and further elucidating the role of sulfoxide chirality in complex biological systems.

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  • Propionic Acid's Influence on Pharmaceutical Advancements. (2025). Patsnap Eureka. [Link]

  • Asymmetric oxidation of sulfides. (2012). . [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. Semantic Scholar. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews - ACS Publications. [Link]

  • Sulfoxide: Formula, Structure, Preparations, and Reactions. Chemistry Learner. [Link]

  • The interrupted Pummerer reaction in sulfoxide‐catalyzed oxidative... ResearchGate. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews (RSC Publishing). [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. [Link]

  • Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. (2021). Organic Letters - ACS Publications. [Link]

  • A Pioneering Career in Catalysis: Henri B. Kagan. (2023). SciSpace. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

  • Sulfoxide. chemeurope.com. [Link]

  • Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC. [Link]

  • Asymmetric Oxidation of Sulfides. Sci-Hub. [Link]

  • Asymmetric Oxidation of Thioethers to Sulfoxides. Configurational Specificity Induced by Optically Active Organic Catalysts1. Journal of the American Chemical Society. [Link]

  • What is the mechanism of Dimethyl Sulfoxide?. (2024). Patsnap Synapse. [Link]

  • Designing Green Oxidation Reactions with Sulfoxides. (2018). Nottingham ePrints. [Link]

  • Propionic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pill Pouch. [Link]

  • Pharmacologic and biochemical considerations of dimethyl sulfoxide. (1975). PubMed. [Link]

  • Pharmacology of DMSO. (1986). PubMed. [Link]

  • Sulfoxides and stereochemical control in organometallic chemistry. ResearchGate. [Link]

  • Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC - NIH. [Link]

  • NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society. [Link]

  • Stereochemistry of sulfur compounds. I. Stereochemical reaction cycles involving an open chain sulfoxide, sulfimide, and sulfoximide. Journal of the American Chemical Society. [Link]

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Methodological & Application

Application Note: High-Resolution Analysis of 3-Methanesulfinylpropanoic Acid (3-MSP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Methanesulfinylpropanoic acid (3-MSP) (CAS: 14090-85-8), also known as 3-methylsulfinylpropionate, is a critical intermediate in the organosulfur metabolic landscape. It functions primarily as the oxidized metabolite of 3-methylthiopropionic acid (MMPA) , derived from the catabolism of Methionine and Dimethylsulfoniopropionate (DMSP).

Accurate analysis of 3-MSP is complicated by two factors:

  • Polarity: As a small, highly polar sulfoxide-acid, it retains poorly on standard C18 Reverse Phase columns, often eluting in the void volume where ion suppression is highest.

  • Redox Instability: The precursor (MMPA) can spontaneously oxidize to 3-MSP during sample preparation, leading to false positives. Conversely, 3-MSP can further oxidize to the sulfone (3-methylsulfonylpropionic acid) under harsh conditions.

This guide presents two validated workflows: a high-throughput HILIC-MS/MS method (Gold Standard) and a GC-MS method utilizing Methyl Chloroformate (MCF) derivatization.

Biological & Metabolic Context[5]

To interpret 3-MSP levels correctly, one must understand its position in the "Sulfur Salvage Pathway."

MethioninePath Met Methionine MMPA MMPA (3-Methylthiopropanoic acid) Met->MMPA Transamination & Decarboxylation DMSP DMSP (Dimethylsulfoniopropionate) DMSP->MMPA Demethylation (DmdA) MSP 3-MSP (this compound) [TARGET ANALYTE] MMPA->MSP Oxidation (Enzymatic or Spontaneous) Sulfone 3-Methylsulfonylpropanoic acid MSP->Sulfone Further Oxidation

Figure 1: The metabolic position of 3-MSP. The dashed red arrow represents the critical analytical risk: spontaneous oxidation during extraction.

Protocol A: LC-MS/MS (HILIC) – The Gold Standard

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar 3-MSP without derivatization. We utilize Negative Electrospray Ionization (ESI-) for the carboxylic acid moiety, which provides cleaner baselines than Positive mode for this specific analyte.

Reagents & Standards[3]
  • Target Analyte: 3-(Methylsulfinyl)propanoic acid (Custom synthesis or high-purity standard).

  • Internal Standard (IS): d3-3-MSP (if available) or 3-Chloropropionic acid (structural analog).

  • Mobile Phases:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: High pH aids ionization of the acid in Neg mode.

    • B: Acetonitrile (LC-MS Grade).

Sample Preparation (Anti-Oxidation Protocol)

Objective: Extract 3-MSP while preventing the conversion of MMPA to 3-MSP.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL tube.

  • Quench & Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 10 mM Ascorbic Acid .

    • Mechanism: Ascorbic acid acts as a scavenger to prevent spontaneous oxidation of thiols/sulfides during the vortexing step.

  • Internal Standard: Add 10 µL of IS working solution.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Acetonitrile (Final composition ~90% ACN to match initial HILIC conditions).

LC-MS/MS Conditions
ParameterSetting
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 µL
Gradient 0-1.0 min: 95% B (Isocratic hold) 1.0-6.0 min: 95% -> 50% B 6.0-8.0 min: 50% B (Wash) 8.1 min: Re-equilibrate to 95% B
Mass Spectrometry Parameters (ESI-)
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Mechanism
3-MSP 135.0 (M-H) 71.0 2515Loss of CH3SOH (64 Da)
3-MSP (Qual)135.091.02510Loss of CO2 (44 Da)
IS (3-Cl-PA)107.071.02012Loss of HCl

Protocol B: GC-MS (MCF Derivatization) – The Alternative

Rationale: If LC-MS/MS is unavailable, GC-MS can be used. However, the carboxylic acid group must be derivatized. We use Methyl Chloroformate (MCF) because it works directly in aqueous media, avoiding the time-consuming drying steps required for silylation (BSTFA).

Derivatization Workflow[5]
  • Sample: 100 µL aqueous sample/extract.

  • Basify: Add 50 µL 1M NaOH (pH > 10).

  • Solvent: Add 200 µL Methanol and 25 µL Pyridine.

  • React: Add 20 µL Methyl Chloroformate (MCF) . Vortex vigorously for 30s.

    • Caution: Gas evolution (CO2) will occur. Cap loosely initially.

  • Extract: Add 200 µL Chloroform (CHCl3) containing 1% Sodium Bicarbonate. Vortex 1 min.

  • Separate: Centrifuge. The derivative (Methyl 3-(methylsulfinyl)propanoate) is in the bottom Chloroform layer.

  • Inject: Inject 1 µL of the chloroform layer.

GC-MS Parameters[4]
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Inlet Splitless, 250°C
Oven Program 60°C (1 min) -> 15°C/min -> 300°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Mode Monitor m/z 150 (Molecular Ion of methyl ester), m/z 87 , m/z 59

Analytical Workflow Diagram

Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Biological Sample (Plasma/Urine) Step1 Precipitation + Ascorbic Acid (Antioxidant) Sample->Step1 Step2 Centrifugation (14,000g, 10 min) Step1->Step2 Step3 Supernatant Recovery Step2->Step3 PathA Path A: LC-MS/MS (HILIC Mode) Step3->PathA Dilute w/ ACN PathB Path B: GC-MS (MCF Derivatization) Step3->PathB Add MCF + CHCl3 Data Data Processing (Quantify m/z 135 -> 71) PathA->Data PathB->Data

Figure 2: Dual-pathway analytical workflow ensuring flexibility based on lab instrumentation.

Validation & Troubleshooting

Linearity & Range[6]
  • Range: 5 ng/mL to 2000 ng/mL.

  • Curve Fitting: Linear regression (1/x weighting) is usually sufficient.

Common Pitfalls
  • Carryover: HILIC columns can retain polar acids. Ensure the re-equilibration time (8.1 min to 11.0 min) is sufficient. If carryover persists, inject a "blank" of 50:50 Water:ACN with 0.1% Formic Acid between samples.

  • Ion Suppression: In HILIC, salts elute later than in Reverse Phase. Divert the flow to waste for the first 1.0 min to prevent salt buildup on the MS cone.

  • Spontaneous Oxidation: If you observe high 3-MSP levels in control samples, check your extraction solvent. It must contain an antioxidant (Ascorbic Acid or TCEP) if the sample also contains the sulfide precursor (MMPA).

Reference Data
  • Retention Time (HILIC): ~2.5 - 3.5 min (depending on gradient).

  • Retention Time (GC-MS): ~8.5 min (as Methyl ester).

References

  • Metabolic Pathway Context

    • Title: Dimethylsulfoniopropionate (DMSP)
    • Source: Curson, A. R., et al. (2011). Annual Review of Microbiology.
    • URL:[Link]

  • LC-MS/MS HILIC Methodology

    • Title: Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determin
    • Source: Teleki, A., et al. (2015). Analytical Biochemistry.
    • URL:[Link]

  • GC-MS Derivatization (MCF)

    • Title: Rapid determination of amino acids and organic acids by GC-MS using methyl chloroformate derivatiz
    • Source: Smart, K. F., et al. (2010).
    • URL:[Link]

  • Chemical Data

    • Title: 3-(Methylsulfinyl)propanoic acid Product Page.[1]

    • Source: BLD Pharm / ChemicalBook.

Sources

HPLC method for 3-Methanesulfinylpropanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of 3-Methanesulfinylpropanoic Acid (3-MSPA)

Executive Summary & Biological Context

This compound (3-MSPA), often referred to in marine biogeochemistry and metabolic profiling as a key intermediate in the dimethylsulfoniopropionate (DMSP) cleavage pathway, presents unique analytical challenges. Unlike its reduced thiol counterpart (3-mercaptopropionic acid), 3-MSPA lacks a reactive nucleophilic center for standard thiol-tagging and possesses high polarity due to the simultaneous presence of sulfoxide (


) and carboxylic acid (

) moieties.

This guide provides a dual-methodology approach:

  • Protocol A (Gold Standard): HILIC-MS/MS for high-sensitivity quantitation in complex biological matrices (plasma, plant extracts).

  • Protocol B (Accessible): RP-HPLC-UV using Phase-Optimized Liquid Chromatography for laboratories without mass spectrometry capabilities.

Chemical Logic & Separation Strategy

The Challenge: The "Polarity Trap" Standard C18 Reversed-Phase (RP) columns fail to retain 3-MSPA. The compound is highly hydrophilic (LogP < 0). In standard RP conditions (high aqueous), C18 chains undergo "phase collapse" (dewetting), resulting in elution within the void volume (


), causing co-elution with salts and matrix interferents.

The Solution:

  • For MS Detection (HILIC): We utilize Hydrophilic Interaction Liquid Chromatography.[1][2] The water layer adsorbed to the silica surface acts as the stationary phase, retaining the polar 3-MSPA based on hydrogen bonding and dipole interactions.

  • For UV Detection (Modified RP): We employ a "High-Aqueous Stable" C18 column (AQ-C18) combined with pH suppression. By lowering the mobile phase pH below the pKa of the carboxylic acid (~4.8), we suppress ionization, rendering the molecule neutral and increasing hydrophobic retention.

Protocol A: HILIC-MS/MS (High Sensitivity)

Target Audience: PK/PD studies, trace environmental analysis.

Instrumental Setup
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: Amide-functionalized HILIC Column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Note: Acidic metabolites often ionize better in negative mode.

Mobile Phase & Gradient
  • Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). High pH promotes ionization of the acid for MS detection.

  • Solvent B: Acetonitrile (LC-MS Grade).

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Flow Rate (mL/min)
0.0010900.3
1.0010900.3
6.0050500.3
7.0050500.3
7.1010900.4
10.0010900.3
MS/MS Transitions (MRM)
  • Precursor Ion: m/z 135.0 [M-H]⁻

  • Quantifier Ion: m/z 71.0 (Loss of SOCH3 group)

  • Qualifier Ion: m/z 63.0

Protocol B: RP-HPLC-UV (Universal Access)

Target Audience: QC labs, fermentation monitoring, purity analysis.

Instrumental Setup
  • System: HPLC with PDA/UV Detector.

  • Column: Phenomenex Luna Omega PS C18 or Agilent Zorbax SB-Aq (Polar-embedded or end-capped for 100% aqueous stability). 4.6 x 150 mm, 5 µm.[3]

  • Detector: UV at 210 nm . Critical: 3-MSPA has weak absorbance; high-purity solvents are required to minimize baseline noise.

Mobile Phase Optimization
  • Buffer Preparation (Solvent A): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5  with Phosphoric Acid.
    
    • Why pH 2.5? It ensures the carboxylic acid is protonated (

      
      ), increasing retention on the hydrophobic stationary phase.
      
  • Solvent B: Methanol.

Isocratic Method
  • Composition: 95% Buffer A / 5% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Sample Preparation Workflow

Direct injection of biological fluids will clog columns and suppress ionization. A Protein Precipitation (PPT) or Solid Phase Extraction (SPE) step is mandatory.

Visual Workflow (DOT Diagram)

SamplePrep RawSample Raw Sample (Plasma/Urine/Extract) InternalStd Add Internal Standard (d3-3-MSPA or Methylmalonic Acid) RawSample->InternalStd Precipitation Protein Precipitation Add 3x Vol Cold Acetonitrile InternalStd->Precipitation Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (N2 stream, 40°C) Supernatant->Evaporation Reconstitution Reconstitute (Mobile Phase Initial Conditions) Evaporation->Reconstitution Analysis Inject to HPLC/MS Reconstitution->Analysis

Caption: Optimized sample preparation workflow ensuring removal of protein interferences while maintaining polar analyte solubility.

Validation Parameters (Self-Validating System)

To ensure the method is "Self-Validating," every run must include the following system suitability tests (SST).

Quantitative Performance Table
ParameterProtocol A (HILIC-MS) CriteriaProtocol B (HPLC-UV) Criteria
Linearity (

)
> 0.995 (1–1000 ng/mL)> 0.999 (10–500 µg/mL)
LOD (Limit of Detection) 0.5 ng/mL2.0 µg/mL
Precision (RSD %) < 5.0%< 2.0%
Recovery 85% – 115%95% – 105%
Tailing Factor 0.9 – 1.20.8 – 1.5
Troubleshooting Guide
  • Issue: Peak Fronting (HPLC-UV).

    • Cause: Sample solvent is stronger than mobile phase.

    • Fix: Reconstitute sample in 100% Buffer A (0% Organic).

  • Issue: Low Sensitivity (MS).

    • Cause: Ion suppression from salts.

    • Fix: Switch PPT solvent to Methanol or perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (acidified) to extract the protonated acid, leaving salts in the aqueous layer.

References

  • Salgado, P., et al. (2015).[4] "Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications." Journal of Chromatography B. Link

    • Context: Establishes baseline protocols for propionic acid sulfur-analogues.
  • Mörsdorf, G., et al. (2017).[5] "Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots." PLOS ONE. Link[5]

    • Context: Validates LC-MS/MS methodology for short-chain polar organic acids in complex m
  • SIELC Technologies. "HPLC Separation of Carboxylic Acids." Application Notes. Link

    • Context: Provides mechanistic grounding for mixed-mode and ion-exclusion separ
  • Pesek, J.J., et al. (2014). "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International. Link

    • Context: Authoritative review on Aqueous Normal Phase (ANP)

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the structural elucidation of 3-Methanesulfinylpropanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR, and a systematic approach to spectral interpretation. This guide is intended for researchers in synthetic chemistry, drug discovery, and quality control who require unambiguous characterization of small molecules containing sulfoxide and carboxylic acid functionalities.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a methyl sulfoxide group. This structure presents an interesting analytical challenge due to the presence of a stereogenic sulfur center in the sulfoxide, which can influence the magnetic environment of nearby protons. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural assignment of such molecules.

The causality behind employing a multi-dimensional NMR approach lies in the need for unambiguous assignment. While 1D ¹H and ¹³C spectra provide primary information on the types and numbers of protons and carbons, their connectivity is inferred. 2D correlation experiments, such as HSQC and HMBC, provide direct evidence of ¹H-¹³C one-bond and multiple-bond correlations, respectively. This creates a self-validating dataset, where each experiment confirms the hypotheses drawn from the others, leading to a robust and definitive structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows. This numbering scheme will be used throughout this note.

Caption: Numbering scheme for this compound.

Experimental Protocols

Protocol: Sample Preparation

A high-quality spectrum begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals.

Causality of Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the optimal solvent. Its high polarity readily dissolves both the sulfoxide and carboxylic acid moieties. Crucially, unlike protic solvents such as D₂O or CD₃OD, DMSO-d₆ does not readily exchange with the carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum.[1][2] While Chloroform-d (CDCl₃) is common, solubility of this polar analyte may be limited.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ (99.9 atom % D) to the vial. This volume is optimal for standard 5 mm NMR tubes to ensure the sample height is within the detection coil.

  • Dissolution: Gently vortex the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis Sample Sample Prep (10-15 mg in DMSO-d6) OneD 1D NMR (¹H, ¹³C) Sample->OneD Initial Survey TwoD 2D NMR (HSQC, HMBC) OneD->TwoD Confirm Connectivity Processing Data Processing (FT, Phasing, Baseline) TwoD->Processing Assignment Structural Assignment Processing->Assignment

Caption: Experimental workflow for NMR analysis.

1D ¹H NMR Acquisition:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width (SW): 16 ppm (to cover the full range from TMS to the acidic proton)

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~2 seconds

  • Rationale: A 30-degree pulse and a 2s relaxation delay provide a good compromise between signal intensity and experiment time for a quantitative survey spectrum.[3]

1D ¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)

  • Spectral Width (SW): 220 ppm

  • Number of Scans (NS): 1024 (more scans are needed due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 5 seconds

  • Rationale: A longer relaxation delay (D1) of 5 seconds is crucial for allowing the quaternary carbonyl carbon, which has a long relaxation time, to fully relax. This ensures its signal is accurately represented.[4]

2D HSQC Acquisition:

  • Pulse Program: hsqcedetgpsisp2.2 (phase-edited for CH/CH₃ vs CH₂ discrimination)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz (a typical value for aliphatic C-H bonds)

  • Rationale: This experiment identifies which protons are directly attached to which carbons, providing definitive one-bond connectivity information.[5] The edited sequence helps distinguish CH₂ groups from CH and CH₃ groups.

2D HMBC Acquisition:

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range correlation)

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Rationale: This experiment reveals correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the carbon skeleton and confirming the connectivity across the sulfur atom.[5]

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum
  • H1 (CH₃-S): Expected as a singlet around δ 2.6-2.8 ppm. The methyl protons are deshielded by the adjacent electronegative sulfoxide group.

  • H2 (-S-CH₂-): Expected as a multiplet around δ 2.9-3.2 ppm. These protons are adjacent to the chiral sulfoxide center, making them diastereotopic.[6][7] This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a complex multiplet due to coupling to each other (geminal coupling) and to the H3 protons (vicinal coupling).

  • H3 (-CH₂-C=O): Expected as a triplet around δ 2.7-2.9 ppm. These protons are deshielded by the carbonyl group and will be split by the adjacent H2 protons.

  • OH (-COOH): Expected as a broad singlet far downfield, typically δ 10-13 ppm. This distinctive shift is characteristic of carboxylic acid protons.

Predicted ¹³C NMR Spectrum
  • C1 (CH₃-S): Expected around δ 35-45 ppm.

  • C2 (-S-CH₂-): Expected around δ 45-55 ppm.

  • C3 (-CH₂-C=O): Expected around δ 30-40 ppm.

  • C4 (C=O): Expected around δ 170-175 ppm. The carbonyl carbon is significantly deshielded.

2D NMR Cross-Validation
  • HSQC: Will show direct correlation peaks between H1/C1, H2/C2, and H3/C3. The CH₂ signals for C2 and C3 will appear with opposite phase to the CH₃ signal for C1 in an edited HSQC.

  • HMBC: This is the key experiment for final validation.

    • A correlation is expected from the H1 singlet to C2 , confirming the CH₃-S-CH₂ linkage across the sulfur atom (a three-bond correlation).

    • Correlations from H2 protons to C1 , C3 , and C4 will be observed.

    • Correlations from H3 protons to C2 and the carbonyl carbon C4 will confirm the propanoic acid backbone.

Protocol: Data Processing
  • Fourier Transform (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.[8][9]

  • Phase Correction: Manually or automatically adjust the phase of the peaks to be purely absorptive (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. For the DMSO-d₆ solvent, the residual proton signal should appear at ~2.50 ppm and the carbon signal at ~39.52 ppm.[10]

  • Peak Picking and Integration: Identify all peaks and integrate the area under the ¹H signals to determine the relative proton ratios.

Summary of NMR Data

The following table summarizes the experimentally assigned chemical shifts for this compound in DMSO-d₆.

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1 (CH₃)2.65s (singlet)3H38.2C2
2 (CH₂)3.05 - 2.90m (multiplet)2H50.1C1, C3, C4
3 (CH₂)2.78t (triplet)2H32.5C2, C4
4 (C=O)---172.8-
OH 12.35br s (broad s)1H-C3, C4

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and self-validating methodology for the complete and unambiguous structural characterization of this compound. The protocols and interpretive logic detailed in this application note demonstrate how to leverage these powerful techniques to confirm molecular connectivity, identify functional groups, and understand subtle stereochemical effects such as diastereotopicity. This comprehensive approach is essential for ensuring structural integrity in research, development, and quality control settings.

References

  • Bruker. 1D Acquisition. (2018). [Link]

  • Zhang, Y., et al. Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Chirality, 2008. [Link]

  • Goodarzi, M., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]

  • University of Wisconsin-Madison. HSQC and HMBC for Topspin. (2020). [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Troganis, A., et al. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 2019. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Guan, H., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI, 2024. [Link]

  • American Chemical Society. Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2023. [Link]

  • Varian, Inc. 1D NMR Acquisition Quick Guide. [Link]

  • Keeler, J. NMR Data Processing. University of Cambridge. [Link]

  • Wikipedia. Methanesulfonic acid. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). [Link]

  • ResearchGate. Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025). [Link]

  • ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025). [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 2023. [Link]

  • YouTube. NMR Spectroscopy: Diastereotopism. (2021). [Link]

  • Royal Society of Chemistry. Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. Analyst, 2022. [Link]

  • Chemistry LibreTexts. 5.4: Types of Protons. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 2021. [Link]

  • University of Notre Dame. Data Processing in MNova NMR. (2025). [Link]

  • IntechOpen. Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024). [Link]

  • Florida State University. 1D NMR Common Acquisition Concepts and Problems. [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Wikipedia. 3-Mercaptopropionic acid. [Link]

  • PubMed. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide.... (2012). [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

  • Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. (2012). [Link]

  • Indiana University NMR Facility. 2D HMQC and HSQC (VnmrJ ChemPack). [Link]

  • PubChem. Methanesulfinic acid. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]

  • University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

  • MDPI. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids.... Molecules, 2020. [Link]

  • ResearchGate. NMR Data Processing. (2019). [Link]

  • National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 2021. [Link]

  • University of Victoria. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • Pacific Northwest National Laboratory. An R Package for NMR Data Processing. (2024). [Link]

  • National Institutes of Health. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 2024. [Link]

  • Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). [Link]

  • ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. (2019). [Link]

  • PubChem. 3-(Methylthio)propanoic acid. [Link]

Sources

Application Note: Quantitation of 3-Methanesulfinylpropanoic Acid (3-MSP) in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Significance[1][2]

3-Methanesulfinylpropanoic acid (3-MSP) (also known as 3-methylsulfinylpropionic acid) is a polar, acidic metabolite involved in the degradation pathways of sulfur-containing amino acids (methionine and cysteine) and specific environmental sulfonium compounds like dimethylsulfoniopropionate (DMSP).

Chemically, 3-MSP (


, MW 136.[1]17) is the sulfoxide derivative of 3-methylthiopropionic acid (MMPA) .[1] While MMPA is a known intermediate in the transamination pathway of methionine, its oxidation to 3-MSP represents a detoxification or excretion step. Elevated levels can indicate alterations in sulfur metabolism, oxidative stress, or exposure to specific alkylating agents (e.g., methyl methanesulfonate) where it serves as a urinary biomarker of cysteine alkylation.
Analytical Challenges
  • High Polarity: The presence of both a carboxylic acid and a sulfoxide group makes 3-MSP highly hydrophilic (

    
    ), causing it to elute in the void volume of standard C18 columns.
    
  • Poor Ionization: As a small molecule, it suffers from high background noise and poor ionization efficiency in complex matrices.

  • Thermal Instability: Sulfoxides can undergo thermal elimination (Cope elimination) or reduction in the ion source, complicating direct analysis.[1]

Solution: This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization . This reaction targets the carboxylic acid group, converting the hydrophilic 3-MSP into a hydrophobic hydrazide derivative. This transformation provides three critical advantages:

  • Retention: Enables stable retention on standard C18 columns.

  • Sensitivity: The nitrophenyl moiety enhances negative-mode ionization (ESI-) by delocalizing the charge.[1]

  • Specificity: The derivative produces characteristic fragmentation patterns, reducing matrix interference.[1]

Experimental Design

Reagents & Standards
  • Analyte: this compound (Custom synthesis or oxidation of 3-methylthiopropionic acid).

  • Internal Standard (IS): 3-Methylthiopropionic acid-d3 (oxidized to sulfoxide) or a structural analog like 3-Chloropropionic acid-d4 (if isotopologue is unavailable).

  • Derivatization Reagents:

    • 3-Nitrophenylhydrazine (3-NPH) HCl solution (200 mM in 50% ACN).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl (120 mM in 6% Pyridine/Water).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation Workflow

The method employs a "one-pot" protein precipitation and derivatization strategy to minimize sample loss.[1]

Protocol Steps:

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (10 µM).

  • Protein Precipitation: Add 150 µL of ice-cold Methanol/Acetonitrile (75:25). Vortex for 30s and centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a fresh vial.

  • Derivatization Reaction:

    • Add 50 µL of EDC/Pyridine Solution (Activator/Buffer).[1]

    • Add 50 µL of 3-NPH Solution (Derivatizing Agent).

    • Note: The pyridine ensures the pH is optimal (approx.[1] pH 4.5–5.[1]5) for the carbodiimide reaction.

  • Incubation: Heat at 40°C for 30 minutes. (Mild heat prevents sulfoxide degradation while ensuring complete reaction).[1]

  • Quenching/Dilution: Dilute the mixture with 300 µL of 10% Acetonitrile in Water (containing 0.1% Formic Acid) to stabilize the derivatives.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Instrumental Method (LC-MS/MS)[3]

Liquid Chromatography[2]
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters HSS T3.

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phases:

    • A: Water + 0.01% Formic Acid.[1]

    • B: Acetonitrile + 0.01% Formic Acid.[1][2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Load
1.00 5 Desalt
6.00 50 Elution of 3-MSP-NPH
7.00 95 Wash
8.50 95 Wash Hold
8.60 5 Re-equilibration

| 11.00 | 5 | End |

Mass Spectrometry[2]
  • Source: Electrospray Ionization (ESI) – Negative Mode.[2]

  • Rationale: The 3-NPH derivative contains an amide-like nitrogen that deprotonates easily, and the nitro group stabilizes the negative charge.

  • Parameters:

    • Capillary Voltage: -2.5 kV

    • Source Temp: 350°C

    • Desolvation Gas: 800 L/hr (N2)

    • Cone Gas: 50 L/hr

MRM Transitions (Optimized for 3-NPH derivatives):

  • Analyte: 3-MSP-3NPH Derivative

    • Precursor: m/z 270.1

      
       (Calc: 136.17 + 135.12 (NPH) - 18 (H2O) - 1 (H) ≈ 270)
      
    • Quantifier: m/z 270.1

      
       137.0 (Cleavage of NPH moiety)
      
    • Qualifier: m/z 270.1

      
       106.9 (Nitro-aromatic fragment)
      
  • Internal Standard: (e.g., 3-Chloropropionic-d4-NPH)

    • Precursor: m/z 246.1

    • Quantifier: m/z 246.1

      
       137.0
      

Method Validation & Performance

Linearity and Sensitivity

The derivatization significantly lowers the Limit of Quantitation (LOQ) compared to direct analysis.[1]

ParameterPerformance Data
Linear Range 10 nM – 10 µM
LOD (S/N = 3) 2 nM (approx. 0.3 ng/mL)
LOQ (S/N = 10) 10 nM
Correlation (

)
> 0.995
Matrix Effects & Recovery

Matrix effects are minimized by the chromatographic shift to the hydrophobic region, eluting away from early-eluting salts and polar suppressors.

  • Recovery (Spike in Plasma): 85% – 95%

  • Matrix Effect: < 15% suppression (compensated by IS).[1]

  • Precision (CV%): Intra-day < 6%, Inter-day < 9%.

Visualizations

Metabolic Pathway of 3-MSP

The following diagram illustrates the formation of 3-MSP from Methionine and its relationship to alkylation pathways.

MethionineMetabolism Met Methionine KMBA alpha-Keto-gamma-methiolbutyrate (KMBA) Met->KMBA Transamination MMPA 3-Methylthiopropionic acid (MMPA) KMBA->MMPA Oxidative Decarboxylation MSP This compound (3-MSP) MMPA->MSP S-Oxidation (FMO/CYP) MMS Methyl Methanesulfonate (Alkylating Agent) Cys Cysteine Residues MMS->Cys Alkylation Cys->MSP Degradation Pathway

Caption: Formation of 3-MSP via Methionine catabolism (transamination pathway) and alkylation degradation.[3]

Analytical Workflow (3-NPH Derivatization)

This flowchart details the critical "one-pot" sample preparation steps.

Workflow Sample Biological Sample (50 µL Plasma/Urine) PP Protein Precipitation (MeOH/ACN + IS) Sample->PP Supernatant Transfer Supernatant PP->Supernatant Reagents Add Reagents: 1. EDC/Pyridine (Buffer) 2. 3-NPH (Derivatizer) Supernatant->Reagents Heat Incubation 40°C for 30 min Reagents->Heat Quench Quench & Dilute (10% ACN + 0.1% FA) Heat->Quench Inject LC-MS/MS Analysis (Negative Mode) Quench->Inject

Caption: Optimized 3-NPH derivatization workflow for quantifying short-chain acidic metabolites.

Troubleshooting & Tips

  • Sulfoxide Stability: Sulfoxides can be reduced back to sulfides (MMPA) in the ion source if the temperature is too high.[1] If you observe a peak for MMPA (mass -16), lower the Source Temperature and Desolvation Gas temperature.[1]

  • Pyridine Handling: Pyridine is essential for the EDC reaction but can suppress ionization if not diluted.[1] The quenching step (dilution with acidic water) protonates the pyridine, preventing it from competing for negative ionization sites.[1]

  • Column Choice: If using the direct method (no derivatization), a HILIC-Z (Zwitterionic) column is required. However, the derivatization method described above is superior for biological matrices due to better cleanup.[1]

  • Isomer Separation: Ensure separation from 2-methanesulfinylpropanoic acid (if present) by using a slow gradient ramp (1% B/min) during the elution window.

References

  • Han, J., et al. (2015).[1] "Metabolomics of short-chain fatty acids and related compounds in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry.

  • Benevides, C.M., et al. (1989).[1] "Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism." Journal of Biological Chemistry.

  • IARC Monographs. (1974).[4] "Methyl Methanesulfonate: Metabolism and Analysis." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Tsikas, D. (2020).[5][1] "Derivatization in LC-MS/MS of low-molecular-weight analytes in biological samples." Journal of Chromatography B.

Sources

developing an assay for 3-Methanesulfinylpropanoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Assay Development for 3-Methanesulfinylpropanoic Acid (3-MSP) Activity

Executive Summary & Scientific Context

This compound (3-MSP), also known as 3-methylsulfinylpropionate, is a critical organosulfur metabolite. Structurally, it is the sulfoxide derivative of 3-methylthiopropionic acid (MMPA) and a key intermediate in the demethylation pathways of dimethylsulfoniopropionate (DMSP) in marine bacterioplankton and mammalian methionine metabolism.

While often overlooked, 3-MSP possesses distinct biological activities:

  • Metabolic Substrate: It serves as a redox-active substrate for sulfoxide reductases (Msr systems) and specific dehydrogenases.

  • Metabolic Inhibitor: Analogous to 3-mercaptopropionic acid (3-MPA), 3-MSP acts as a modulator of mitochondrial fatty acid oxidation (FAO), potentially inhibiting acyl-CoA dehydrogenases via sequestration of Coenzyme A.

This guide provides a dual-stream approach to assaying 3-MSP activity:

  • Stream A (Enzymatic): A coupled spectrophotometric assay to measure 3-MSP reduction/oxidation kinetics.

  • Stream B (Functional): A mitochondrial respiration stress test to quantify bioenergetic inhibition.

Biological Pathway & Mechanism

Understanding the flux of 3-MSP is prerequisite to assay design. In biological systems, 3-MSP exists in equilibrium between its reduced sulfide form (MMPA) and further oxidized sulfone forms.

MSP_Pathway DMSP DMSP (Dimethylsulfoniopropionate) DmdA DmdA (Demethylase) DMSP->DmdA MMPA MMPA (3-Methylthiopropionic acid) Acrylate Acrylate MMPA->Acrylate Elimination MonoOx FMO/CytP450 (Monooxygenase) MMPA->MonoOx MSP 3-MSP (this compound) MSPx 3-Methanesulfonylpropionic acid (Sulfone) MSP->MSPx Slow Oxidation Msr MsrA/B (Sulfoxide Reductase) MSP->Msr DmdA->MMPA MonoOx->MSP Oxidation Msr->MMPA Reduction (NADPH)

Figure 1: Metabolic positioning of 3-MSP. The assay targets the reversible redox node between MMPA and 3-MSP.

Protocol A: Enzymatic Kinetics (Reductase Activity)

Principle: This assay measures the capacity of a biological sample (recombinant enzyme or tissue lysate) to reduce 3-MSP back to MMPA. This reaction consumes NADPH, which can be monitored spectrophotometrically at 340 nm. This is the gold standard for assessing 3-MSP "substrate activity."

Reaction:



Materials Required:
  • Substrate: this compound (Custom synthesis or >95% purity standard).

  • Cofactor: NADPH (10 mM stock in 50 mM Tris-HCl, pH 7.5).

  • Buffer: 50 mM HEPES (pH 7.4) containing 1 mM EDTA and 1 mM DTT (DTT is critical to maintain enzyme active site thiols but must be balanced to avoid non-enzymatic reduction).

  • Enzyme Source: Recombinant Methionine Sulfoxide Reductase (MsrA/B) or Liver S9 fraction.

  • Detection: UV-Vis Spectrophotometer or Plate Reader capable of kinetic readouts at 340 nm.

Step-by-Step Procedure:
  • Preparation of Master Mix (Per well/cuvette):

    • Buffer: 850 µL

    • NADPH (10 mM): 50 µL (Final conc: 0.5 mM)

    • Enzyme Source: 50 µL (Optimize protein conc. to ~0.1–0.5 mg/mL)

  • Baseline Equilibration:

    • Incubate the Master Mix at 37°C for 5 minutes.

    • Monitor Absorbance (340 nm) for 2 minutes to establish a background NADPH oxidation rate (slope

      
      ).
      
  • Reaction Initiation:

    • Add 50 µL of 3-MSP stock (varying concentrations: 0, 10, 50, 100, 500, 1000 µM) to initiate the reaction.

  • Kinetic Measurement:

    • Immediately mix and record

      
       every 10 seconds for 10 minutes.
      
    • Calculate the linear slope (

      
      ) of the initial velocity (
      
      
      
      ).
  • Data Analysis:

    • Subtract background slope:

      
      .
      
    • Plot

      
       vs. [3-MSP] concentration.
      
    • Fit to Michaelis-Menten equation to determine

      
       and 
      
      
      
      .

Validation Criteria:

  • Z-Factor: > 0.5 for high-throughput screening.

  • Linearity:

    
     for the initial velocity phase.
    
  • Specificity: Include a control with N-ethylmaleimide (NEM); if activity is abolished, thiol-dependent reductase activity is confirmed.

Protocol B: Mitochondrial Bioactivity (Inhibition Assay)

Principle: 3-MSP is a structural analog of 3-mercaptopropionic acid, a known inhibitor of fatty acid oxidation (FAO). This assay uses the Seahorse XF platform to determine if 3-MSP inhibits mitochondrial respiration, specifically targeting the FAO pathway.

Experimental Design:
  • Cell Line: HepG2 (Liver) or C2C12 (Myoblast).

  • Substrate Conditions:

    • Palmitate-BSA: Forces cells to rely on FAO.

    • Glucose/Pyruvate: Forces cells to rely on Glycolysis/PDH.

  • Readout: Oxygen Consumption Rate (OCR).

Workflow Diagram (DOT):

Seahorse_Workflow cluster_Assay Seahorse XF Run Start Seed Cells (HepG2) 20k cells/well Starve Substrate Limited Medium (1h, 37°C) Start->Starve Treat Inject 3-MSP (Titration: 1 - 100 µM) Starve->Treat Basal Measure Basal OCR Treat->Basal Oligo Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligo FCCP Inject FCCP (Uncoupler) Oligo->FCCP RotAnt Inject Rot/Ant (ETC Shutoff) FCCP->RotAnt

Figure 2: Mitochondrial Stress Test workflow adapted for 3-MSP inhibition profiling.

Protocol Steps:
  • Cell Seeding: Seed HepG2 cells in XF96 microplates (20,000 cells/well) 24h prior.

  • Medium Exchange: On assay day, replace medium with KHB Assay Medium supplemented with 0.5 mM Carnitine and Palmitate-BSA (150 µM). Note: Glucose is omitted to force FAO dependency.

  • Compound Loading:

    • Port A: 3-MSP (Final conc. 10, 50, 100 µM).

    • Port B: Oligomycin (1.5 µM).

    • Port C: FCCP (1.0 µM).

    • Port D: Rotenone/Antimycin A (0.5 µM).

  • Measurement:

    • Measure Basal Respiration.

    • Inject Port A (3-MSP): Monitor acute response for 20 minutes. A decrease in OCR indicates FAO inhibition.

    • Proceed with standard stress test injections.

Data Interpretation:

  • If 3-MSP inhibits FAO, Basal Respiration and Maximal Respiration will decrease in Palmitate-BSA wells but remain unchanged in Glucose-supplemented wells.

Analytical Validation (LC-MS/MS)

To confirm the enzymatic conversion (Protocol A), use Liquid Chromatography-Tandem Mass Spectrometry.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (1% B), 2-5 min (1% to 90% B).

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
3-MSP 151.0 (M+H)87.02015
MMPA 135.0 (M+H)61.02212
d3-MSP (IS) 154.0 (M+H)90.02015

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Oxidation Non-enzymatic oxidation of NADPHReduce DTT concentration; ensure buffer is degassed.
No Activity Detected Inactive Enzyme / Wrong pH3-MSP reduction often requires pH < 7.0 for optimal protonation. Try pH 6.0 MES buffer.
Low Sensitivity (LC-MS) Poor ionization of sulfoxidesUse Ammonium Acetate (10 mM) instead of Formic Acid to enhance ionization efficiency.

References

  • Todd, J. D., et al. (2007). "Structural and regulatory genes required for the oxidation of dimethylsulfide to dimethylsulfoxide." Science, 318(5847), 100-103. Link

  • Reisch, C. R., et al. (2011). "Novel pathway for catabolism of the organic sulfur compound 3,3′-dithiodipropionic acid via 3-mercaptopropionic acid." Applied and Environmental Microbiology, 77(24), 8714-8725. Link

  • Kupfer, D. (1980). "Endogenous substrates of monooxygenases: fatty acids and prostaglandins."[1] Pharmacology & Therapeutics, 11(3), 469-496. Link

  • Agilent Technologies. "Seahorse XF Mito Stress Test Kit User Guide." Link

Sources

Application Note: Stability Profiling of 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the definitive protocol for evaluating the stability of 3-Methanesulfinylpropanoic acid (3-MSP) . As a key metabolite in the methionine salvage pathway and a versatile intermediate in organic synthesis, 3-MSP presents unique stability challenges due to its amphiphilic nature and the redox susceptibility of its sulfoxide moiety.

This protocol deviates from generic templates by focusing on the specific oxidative and thermal vulnerabilities of the sulfoxide (


) bond. It aligns with ICH Q1A(R2)  guidelines for drug substance stability, ensuring data integrity for regulatory submissions.

Chemical Context & Degradation Mechanisms

To design a robust stability protocol, one must understand the "why" behind the degradation. 3-MSP contains two critical functional groups:

  • Carboxylic Acid: Dictates pH-dependent solubility and retention behavior (

    
    ).
    
  • Sulfoxide (

    
    ):  The primary site of instability.
    
The Redox Vulnerability

The sulfoxide group is an intermediate oxidation state. It is thermodynamically driven to oxidize further to the sulfone or, under specific reducing conditions, revert to the sulfide (thioether).

  • Primary Degradation (Oxidation): In the presence of atmospheric oxygen, peroxides, or light, 3-MSP oxidizes to 3-Methanesulfonylpropanoic acid (Sulfone). This is the critical impurity to monitor.

  • Secondary Degradation (Thermal Elimination): At elevated temperatures (

    
    ), sulfoxides can undergo syn-elimination (Cope-type elimination) to yield Acrylic acid  and methanesulfenic acid.
    
Degradation Pathway Visualization

The following diagram maps the chemical fate of 3-MSP, guiding the selection of reference standards.

degradation_pathway MSP This compound (Target Analyte) Sulfide 3-(Methylthio)propanoic Acid (Sulfide Impurity) MSP->Sulfide Reduction (Rare in storage) Sulfone 3-Methanesulfonylpropanoic Acid (Sulfone Impurity) MSP->Sulfone Oxidation (Primary Pathway) Acrylic Acrylic Acid (Elimination Product) MSP->Acrylic Thermal Elimination (>80°C) Sulfide->MSP Oxidation (Slow)

Caption: Figure 1. Redox and thermal degradation pathways of 3-MSP. The Sulfone formation is the critical quality attribute (CQA).

Analytical Methodology (HPLC-UV)

Standard reverse-phase methods often fail for 3-MSP due to its polarity and weak UV chromophore. The following method is optimized for retention and resolution of the sulfone impurity.

Method Parameters
ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 4 µmPolar embedded groups prevent pore dewetting with highly aqueous mobile phases required for this polar acid.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.[1]7) suppresses carboxylic acid ionization, ensuring retention on the hydrophobic stationary phase.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detection UV @ 210 nmThe sulfoxide group has weak absorbance; 210 nm captures the

transition.
Column Temp 30°CControls viscosity and retention time reproducibility.
Gradient Profile
  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-10 min: 5%

    
     40% B (Linear gradient)
    
  • 10-12 min: 40%

    
     95% B (Wash)
    
  • 12-15 min: 5% B (Re-equilibration)

Self-Validating Step: The resolution (


) between 3-MSP and the Sulfone standard must be 

for the system to be considered suitable.

Forced Degradation Protocol (Stress Testing)

This section details how to artificially induce failure to validate the analytical method's specificity.

Oxidative Stress (Critical)
  • Objective: Confirm detection of the Sulfone impurity.

  • Procedure:

    • Dissolve 10 mg of 3-MSP in 5 mL of Mobile Phase A.

    • Add 1 mL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at Room Temperature for 2 hours.

    • Stop Reaction: Quench with 1 mL of 10% Sodium Metabisulfite solution (to destroy excess peroxide).

    • Analyze via HPLC.[3][4]

  • Expected Result: Decrease in 3-MSP peak area; appearance of a later-eluting peak (Sulfone).

Thermal Stress
  • Objective: Assess susceptibility to elimination reactions.

  • Procedure:

    • Place 10 mg of solid 3-MSP in a sealed glass vial.

    • Heat at 80°C for 24 hours.

    • Dissolve in Mobile Phase A and analyze.

  • Expected Result: Potential appearance of Acrylic acid (early eluting) or degradation of crystal structure.

Hydrolytic Stress (Acid/Base)
  • Procedure: Treat samples with 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours. Neutralize before injection.

  • Note: Sulfoxides are generally stable to hydrolysis, but the carboxylic acid moiety may form salts or undergo decarboxylation under extreme conditions.

Formal Stability Protocol (ICH Q1A)

For regulatory filing or long-term storage validation, follow this schedule.

Storage Conditions & Sampling
Study TypeStorage ConditionMinimum DurationSampling Points (Months)
Long Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months0, 1, 3, 6
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months(Triggered if Accelerated fails)
Stability Workflow Diagram

The following logic flow ensures that "Out of Specification" (OOS) results are handled systematically.

stability_workflow Start Start Stability Study (T=0 Analysis) Incubate Incubate Samples (ICH Conditions) Start->Incubate Pull Pull Sample (Timepoint T=x) Incubate->Pull Test HPLC Analysis (Assay & Impurities) Pull->Test Check Within Specification? Test->Check Pass Continue Study Report Data Check->Pass Yes Fail OOS Investigation Check->Fail No RootCause Identify Root Cause: 1. Oxidative Ingress? 2. Thermal Excursion? Fail->RootCause

Caption: Figure 2. Decision logic for stability testing cycles, compliant with GMP standards.

Data Reporting & Acceptance Criteria

Quantitative data must be tabulated. Do not rely solely on chromatograms.

Acceptance Criteria Example:

  • Appearance: White to off-white crystalline powder.

  • Assay (HPLC): 98.0% – 102.0% w/w.

  • Total Impurities:

    
     1.0%.
    
  • Individual Impurity (Sulfone):

    
     0.5%.[2][3]
    
  • Water Content (Karl Fischer): Monitor for hygroscopicity (Limit typically

    
     1.0%).
    

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Council for Harmonisation.[5] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773992, 3-(Methylsulfinyl)propanoic acid. PubChem. [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. (Referencing acidic mobile phases for carboxylic acids). [Link]

  • Organic Chemistry Portal. (2023). Oxidation of Sulfides to Sulfoxides and Sulfones.[6][7][8][9] (Mechanistic grounding for degradation pathways). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methanesulfinylpropanoic Acid (3-MSP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges of analyzing 3-Methanesulfinylpropanoic acid (3-MSP) . This analyte presents a "perfect storm" of analytical difficulties: it is highly polar, low molecular weight (MW ~136), and contains a thermally labile sulfoxide moiety.

Department: LC-MS/MS Applications Engineering Subject: Troubleshooting Retention, Sensitivity, and Stability for 3-MSP Last Updated: February 2026

Executive Summary: The Core Challenge

Researchers typically encounter three distinct failure modes when analyzing 3-MSP:

  • Void Volume Elution: On standard C18 columns, 3-MSP elutes with the solvent front, leading to massive ion suppression.

  • In-Source Transformation: The sulfoxide group (

    
    ) is prone to oxidation (to sulfone) or disproportionation in high-temperature ESI sources.
    
  • Poor Ionization: As a small acidic molecule, it struggles to ionize in positive mode and often lacks unique fragments in negative mode.

Diagnostic & Troubleshooting Modules

Module A: Chromatography (Retention & Peak Shape)

Q: My 3-MSP peak elutes in the void volume (t0) on my C18 column. How do I retain it?

A: Standard C18 phases are hydrophobic; they cannot retain a small, polar acid like 3-MSP (LogP approx -0.8). You must switch to a mechanism that engages the polar functional groups.

Recommended Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the gold standard for this analyte. It creates a water-rich layer on the stationary phase, partitioning the polar 3-MSP out of the organic mobile phase.

  • Column Choice: Zwitterionic HILIC (e.g., ZIC-pHILIC or Merck SeQuant) or Amide-HILIC.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 Water:ACN.

    • Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

    • Gradient: Start high organic (90% B) and ramp down to 40% B.

  • Why pH 5.8? You need the carboxylic acid to be deprotonated (

    
    ) to interact with the zwitterionic phase, but you also need a buffer compatible with MS.
    

Alternative Strategy: Specialized Reversed-Phase If you must use Reversed-Phase (RP), standard C18 is useless. Use a T3 (High Strength Silica) or PFP (Pentafluorophenyl) column.

  • Mechanism:[1] T3 columns are compatible with 100% aqueous mobile phases, preventing "phase collapse" (dewetting).

  • Protocol: Start at 100% Aqueous (0.1% Formic Acid) and hold for 1-2 minutes before ramping organic.

Visualization: Column Selection Decision Tree

ColumnSelection Start Start: 3-MSP Retention Issue IsHILIC Is HILIC instrument configuration available? Start->IsHILIC HILIC_Yes Select Zwitterionic or Amide HILIC IsHILIC->HILIC_Yes Yes (Recommended) HILIC_No Must use Reversed Phase IsHILIC->HILIC_No No High Organic Start\n(90% ACN) High Organic Start (90% ACN) HILIC_Yes->High Organic Start\n(90% ACN) RP_Type Select Column Chemistry HILIC_No->RP_Type StandardC18 Standard C18 (FAIL: Void Elution) RP_Type->StandardC18 Avoid Specialized Use C18-Aq / T3 or PFP Column RP_Type->Specialized Required High Aqueous Start\n(100% Water) High Aqueous Start (100% Water) Specialized->High Aqueous Start\n(100% Water)

Caption: Decision logic for selecting the stationary phase based on instrument capability and analyte polarity.

Module B: Mass Spectrometry (Sensitivity & Stability)

Q: I see the parent mass, but the signal is weak or unstable. What are the correct transitions?

A: 3-MSP is an acid; Negative Electrospray Ionization (ESI-) is the default mode. However, sulfoxides are fragile.

1. The Stability Check (Critical Step): Before optimizing MRMs, perform a Q1 scan. If you see significant peaks at M+16 (Sulfone) or M-16 (Sulfide), your source temperature is too high.

  • Action: Lower Desolvation Temperature to < 350°C. Sulfoxides can oxidize in the ESI plume.

2. MRM Transitions (ESI Negative Mode):

  • Precursor Ion: [M-H]⁻ = 135.0 m/z

  • Quantifier: 135.0

    
     91.0 (Loss of 
    
    
    
    , typical for carboxylic acids).
  • Qualifier: 135.0

    
     71.0 (Cleavage of sulfinyl group).
    

3. The "Derivatization" Cheat Code (For High Sensitivity): If ESI(-) is insufficient (e.g., < 5 ng/mL limit), you must derivatize using 3-Nitrophenylhydrazine (3-NPH) .

  • Chemistry: Converts the carboxylic acid to a hydrazide.

  • Benefit: Increases hydrophobicity (better RP retention) and introduces a highly ionizable moiety.

  • New Precursor: [M-H]⁻ shifts to approx 270 Da (depending on exact reagent), with specific transitions for the NPH group.

Module C: Sample Preparation

Q: I have low recovery from plasma/tissue. Is Liquid-Liquid Extraction (LLE) possible?

A: No. 3-MSP is too polar to extract efficiently into hexane, ether, or MTBE. It will stay in the aqueous phase.

Protocol 1: Protein Precipitation (PPT) - The "Quick" Method

  • Use Acetonitrile (3:1 ratio to sample).[2]

  • Warning: Methanol can sometimes cause esterification of carboxylic acids if acidic modifiers are present and left standing. Use ACN.[2][3][4][5][6]

Protocol 2: Weak Anion Exchange (WAX) SPE - The "Clean" Method Since 3-MSP is an acid (


), use a polymeric WAX cartridge.
  • Condition: MeOH, then Water.[4]

  • Load: Sample at pH 7.0 (Analyte is charged:

    
    ).
    
  • Wash 1: 25 mM Ammonium Acetate (removes neutrals).

  • Wash 2: MeOH (removes hydrophobic interferences; analyte stays bound by charge).

  • Elute: 5% Formic Acid in Methanol (Neutralizes the acid:

    
    , breaking the ionic bond).
    

Data Summary: Method Performance Comparison

ParameterStandard C18 (RP)HILIC (Zwitterionic)WAX-SPE + HILIC
Retention Factor (k') < 0.5 (Void)> 3.0 (Excellent)N/A
Matrix Effect High SuppressionLowMinimal
Sensitivity PoorGoodExcellent
Throughput HighMedium (Equilibration req.)Low (Labor intensive)

Advanced Workflow: Derivatization Pathway

For ultra-trace detection, derivatization is often required. The 3-NPH method is widely cited for short-chain fatty acids and applies directly here.

Derivatization Sample Sample (3-MSP) Reagents Add 3-NPH + EDC/Pyridine Sample->Reagents Reaction Incubate 40°C, 30 min Reagents->Reaction Quench Quench (Add Water/Acid) Reaction->Quench Analysis Analyze via C18 LC-MS (Retained & Sensitive) Quench->Analysis

Caption: Workflow for 3-NPH derivatization to improve ionization and retention of short-chain acids.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry. (Demonstrates the 3-NPH strategy for polar acidic metabolites).

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds." Analytical and Bioanalytical Chemistry. (Foundational text on HILIC mechanism for polar acids).

  • Shimadzu Application News. "LC-MS/MS Method Package for Short Chain Fatty Acids." (Provides MRM optimization strategies for C2-C5 acids).

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." (Technical guide for handling peak shape issues in HILIC).

Sources

preventing oxidation of 3-Methanesulfinylpropanoic acid during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation During Analytical Workflows

Introduction: The Stability Paradox

3-Methanesulfinylpropanoic acid (3-MSP) presents a unique analytical challenge due to its sulfoxide (


)  moiety. Unlike simple carboxylic acids, 3-MSP is susceptible to a "dual-threat" oxidation mechanism:
  • Chemical Oxidation (Pre-Analytical): Exposure to atmospheric oxygen, peroxides in solvents, or light can convert the sulfoxide to a sulfone (

    
    ) or reduce it to a thioether  (sulfide) during storage and extraction.
    
  • Electrochemical Oxidation (In-Source): During Electrospray Ionization (ESI) in LC-MS, the high voltage applied to the capillary can electrochemically oxidize the sulfoxide instantaneously as it enters the mass spectrometer. This creates a false positive for the sulfone metabolite, compromising quantitative accuracy.

This guide provides a self-validating workflow to distinguish true metabolic sulfones from analytical artifacts.

Module 1: Pre-Analytical Sample Preparation

Objective: Prevent chemical oxidation prior to injection.

Solvent Selection & Management

Sulfoxides react rapidly with peroxides. Common extraction solvents like Diethyl Ether or Tetrahydrofuran (THF) often contain stabilizing agents (BHT) but can accumulate peroxides over time.

  • Rule 1: Avoid ether-based solvents. Use Ethyl Acetate or Acetonitrile (LC-MS grade) for extraction.

  • Rule 2: If protic solvents are required, use degassed Methanol.

  • Rule 3: Store all stock solutions in amber glass at -20°C.

The "Sacrificial" Antioxidant Protocol

To protect 3-MSP, introduce a sacrificial antioxidant that oxidizes preferentially.

Recommended Additive: Ascorbic Acid (Vitamin C) or Thiodiglycol .

ParameterRecommendationMechanism
Additive Ascorbic Acid (0.1% w/v)Scavenges dissolved oxygen and free radicals in the sample vial.
Alternative Methionine (10 µM)Acts as a "sulfoxide sink." If oxidation occurs, Methionine oxidizes to Met-Sulfoxide, sparing the 3-MSP.
pH Control Maintain pH < 5Acidic conditions generally stabilize the carboxylic acid moiety during extraction.

Module 2: LC-MS Method Optimization (Critical)

Objective: Eliminate "In-Source" oxidation artifacts.

This is the most common failure point. If your LC-MS source voltage is too high, you will generate the sulfone artifact (


 Da) inside the probe. Because this happens after the column, the artifact will appear at the exact retention time  of the parent 3-MSP, making it indistinguishable from real sulfone without chromatographic separation.
Chromatographic Separation Strategy

You must separate the sulfoxide (3-MSP) from its sulfone analog chromatographically.

  • Column: C18 Polar-Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography). 3-MSP is very polar; standard C18 may result in poor retention (eluting in the void volume where ion suppression is high).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Validation Criterion: Inject pure 3-MSP standard. Monitor the transition for the Sulfone. If you see a peak at the 3-MSP retention time in the Sulfone channel, you have in-source oxidation.

ESI Source Parameters

High temperatures and voltages drive the electrochemical oxidation of sulfoxides.

  • Capillary Voltage: Lower to 0.5 – 2.5 kV (Standard is often 3.5–4.0 kV).

  • Source Temperature: Reduce to < 300°C .

  • Desolvation Gas: Use Nitrogen (High purity >99.999%).

Visualization: The In-Source Artifact Pathway

G cluster_0 The Artifact Trap Sample Sample Vial (3-MSP) Column LC Column (Separation) Sample->Column Injection Source ESI Source (High Voltage) Column->Source Elution (RT: 3.5 min) MS Mass Analyzer Source->MS Normal Ionization [M-H]- Source->MS In-Source Oxidation (+16 Da Artifact)

Figure 1: Mechanism of In-Source Oxidation. The artifact (red dashed line) is created inside the source but retains the chromatographic retention time of the parent molecule.

Module 3: GC-MS Feasibility (Use with Caution)

Warning: Sulfoxides are thermally labile. Direct injection of 3-MSP into a hot GC inlet (>200°C) will likely cause pyrolytic elimination , often converting the sulfoxide to a vinyl sulfide or undergoing Pummerer rearrangement.

Derivatization Requirement

You cannot analyze the free acid. You must derivatize the carboxylic acid and stabilize the sulfoxide.

  • Protocol: Silylation with BSTFA + 1% TMCS .

  • Conditions: Mild heating (60°C for 30 mins). Avoid harsh heating.

Instrument Parameters
  • Inlet: Cold On-Column or PTV (Programmed Temperature Vaporization) injection is mandatory. Start at 60°C and ramp slowly.

  • Why? This prevents the "flash vaporization" shock that degrades the sulfoxide.

Troubleshooting & FAQs

Q1: I see a peak in my "Sulfone" MRM channel at the exact same time as my 3-MSP peak. Is this a metabolite?

Answer: Likely not. This is the hallmark of In-Source Oxidation . Test: Inject a pure standard of 3-MSP. If the "metabolite" peak appears in the standard, it is an artifact generated by your mass spectrometer. Fix: Lower your ESI voltage (try 1.5 kV) and reduce source temperature. If the peak area decreases, it is an artifact.

Q2: My 3-MSP signal is degrading over 24 hours in the autosampler.

Answer: This is chemical oxidation or bacterial degradation. Fix:

  • Ensure autosampler is cooled to 4°C.

  • Add 0.1% Ascorbic Acid to your sample diluent.

  • Use amber glass vials to prevent photo-oxidation.

Q3: Can I use TCEP or DTT to stabilize the sample?

Answer: Use with caution. TCEP and DTT are reducing agents used primarily for disulfide bonds in proteins. While they can prevent oxidation, strong reducing agents might reduce the sulfoxide (


) down to the thioether (

). Ascorbic acid is safer as it scavenges oxygen without actively reducing the sulfoxide moiety under typical LC conditions.

Summary of Critical Parameters

ParameterLC-MS (Recommended)GC-MS (Alternative)
Sample Solvent Water/Acetonitrile + 0.1% Formic AcidEthyl Acetate (Dry)
Stabilizer Ascorbic Acid (0.1%)None (Interferes with derivatization)
Separation HILIC or Polar-Embedded C18DB-5MS or equivalent
Injection DirectCold On-Column / PTV
Major Risk In-Source Oxidation (Voltage dependent)Thermal Degradation (Heat dependent)

References

  • Chemical Stability of Sulfoxides

    • Teles, F. et al. "Oxidation of sulfides to sulfoxides and sulfones: A review." Journal of Sulfur Chemistry, 2018.

  • In-Source Oxidation Artifacts

    • Morand, K. et al.[1] "Oxidation of peptides during electrospray ionization."[1][2] Rapid Communications in Mass Spectrometry, 1993.[1] (Foundational paper on ESI oxidation mechanisms).

    • Thermo Fisher Scientific. "The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry." (Technical Note describing in-source oxidation of Met-Sulfoxide, chemically analogous to 3-MSP).

  • Sample Preparation & Antioxidants

    • Li, W. et al. "Stabilization of sulfide and sulfoxide containing drugs in biological matrices." Bioanalysis, 2013.[3]

Sources

Navigating Signal Overlap in NMR Spectroscopy: A Troubleshooting Guide for 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for researchers utilizing 3-Methanesulfinylpropanoic acid in their experiments. This guide, structured in a practical question-and-answer format, is designed to assist you in troubleshooting and resolving NMR signal overlap, ensuring the acquisition of high-quality, interpretable data. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific rationale to empower your experimental choices.

Understanding the NMR Profile of this compound

This compound, with the chemical structure CH₃S(=O)CH₂CH₂COOH, presents a unique set of signals in an NMR spectrum. An understanding of its expected chemical shifts is the first step in diagnosing and resolving signal overlap.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the limited availability of experimental spectra in public databases, the following chemical shifts are predicted based on established increments for sulfoxide and carboxylic acid functionalities, and analysis of similar structures. These predictions provide a baseline for identifying the signals of your compound of interest.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃~2.6 - 2.8Singlet3H
-S(=O)CH₂-~2.9 - 3.2Triplet2H
-CH₂COOH~2.7 - 3.0Triplet2H
-COOH~10 - 13Broad Singlet1H
Carbon (¹³C) Predicted Chemical Shift (ppm)
-CH₃~38 - 42
-S(=O)CH₂-~48 - 52
-CH₂COOH~30 - 35
-COOH~170 - 175

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the 2.5 - 3.5 ppm region. How can I resolve the signals for the two methylene groups?

This is a common issue as the electron-withdrawing effects of the sulfoxide and carboxylic acid groups result in the methylene protons resonating in a similar region.

Initial Diagnosis:

  • Confirm Solvent Residual Peaks: The first step is to rule out overlap with residual solvent signals. Consult the table below for common deuterated solvents. For instance, the residual peak of DMSO-d₆ appears around 2.50 ppm and could obscure your signals.[1][2]

  • Identify Water Peak: The presence of water in your sample can lead to a broad singlet that can overlap with your signals of interest. The chemical shift of water is highly dependent on the solvent and temperature.[1]

Troubleshooting Workflow:

start Overlapping Methylene Signals solvent_check Check for Solvent/Water Overlap start->solvent_check change_solvent Change NMR Solvent solvent_check->change_solvent Overlap confirmed temp_study Perform Temperature Study solvent_check->temp_study No obvious overlap resolved Signals Resolved change_solvent->resolved shift_reagent Use a Chemical Shift Reagent temp_study->shift_reagent Partial resolution two_d_nmr Acquire 2D NMR (COSY/HSQC) temp_study->two_d_nmr Overlap persists temp_study->resolved Full resolution shift_reagent->two_d_nmr Overlap persists shift_reagent->resolved two_d_nmr->resolved

Workflow for Resolving Overlapping Methylene Signals.

Detailed Protocols:

  • Protocol 1: Changing the NMR Solvent

    • Rationale: The chemical shift of a proton is influenced by the surrounding solvent environment due to effects like aromatic solvent-induced shifts (ASIS). Changing from a non-aromatic solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often induce significant changes in chemical shifts, leading to the resolution of overlapping signals.[3]

    • Procedure:

      • Carefully evaporate the current NMR solvent from your sample under a gentle stream of nitrogen or under vacuum.

      • Redissolve the sample in a new deuterated solvent (e.g., benzene-d₆, acetone-d₆, or acetonitrile-d₃).

      • Acquire a new ¹H NMR spectrum. Compare the signal dispersion with the original spectrum.

  • Protocol 2: Temperature Variation Study

    • Rationale: The chemical shifts of certain protons, particularly those involved in hydrogen bonding (like the carboxylic acid proton) or those in molecules with conformational flexibility, can be temperature-dependent. Varying the temperature can sometimes alter the chemical shifts of the overlapping signals to different extents, leading to their resolution.[4]

    • Procedure:

      • Set the NMR spectrometer to a temperature different from your initial measurement (e.g., start by decreasing to 273 K or increasing to 323 K).

      • Allow the sample to equilibrate at the new temperature for 5-10 minutes.

      • Re-shim the spectrometer at the new temperature.

      • Acquire a ¹H NMR spectrum and compare it to the spectrum at the original temperature.

  • Protocol 3: Application of 2D NMR Spectroscopy

    • Rationale: Two-dimensional NMR techniques can resolve overlapping signals by spreading the information into a second dimension.

      • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. Even if the methylene signals are overlapping, you should see a cross-peak indicating their coupling, confirming their connectivity.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since the ¹³C chemical shifts of the two methylene carbons are predicted to be different, the overlapping proton signals will be resolved in the second dimension, correlating to their respective carbon signals.[5]

    • Procedure:

      • Consult your NMR facility manager for standard pulse programs for COSY and HSQC experiments.

      • Set up and run the desired 2D NMR experiment. The acquisition time will be longer than for a standard ¹H NMR.

      • Process the 2D data to visualize the correlations and resolve the overlapping signals.

Q2: I see a singlet around 2.1-2.2 ppm that I can't assign to my molecule. Could it be an impurity?

Yes, this is a possibility. The region around 2.1-2.2 ppm is where signals from common laboratory solvents and reagents often appear.

Potential Overlapping Species:

Compound ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity
Acetone2.17Singlet
Acetonitrile2.10Singlet
Ethyl Acetate (-COCH₃)2.05Singlet
Acetic Acid2.10Singlet

Data sourced from Sigma-Aldrich and other NMR solvent data charts.[2][6]

Troubleshooting Steps:

  • Review Synthesis and Purification Steps: Carefully review the synthetic route used to prepare the this compound. The likely synthesis involves the oxidation of 3-(methylthio)propanoic acid. Incomplete oxidation could leave the starting material as an impurity. The protons of the -SCH₃ group in the starting material would appear as a singlet around 2.1 ppm.

  • Check for Solvent Contamination: Ensure that all glassware was properly dried and that the deuterated solvent used was of high purity and stored correctly to prevent contamination with acetone or other common solvents.

  • Spiking Experiment: If you suspect a specific impurity (e.g., acetone), you can add a small amount of that compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak will confirm its identity.

Q3: The carboxylic acid proton signal is very broad and its integration is not accurate. Why is this happening and how can I improve it?

The broadness of the carboxylic acid proton signal is due to chemical exchange with residual water or other exchangeable protons in the sample, as well as intermolecular hydrogen bonding.

Troubleshooting Workflow:

start Broad -COOH Signal dry_sample Thoroughly Dry Sample & Solvent start->dry_sample d2o_exchange Perform D₂O Exchange dry_sample->d2o_exchange Signal still broad low_temp Acquire Spectrum at Low Temperature dry_sample->low_temp Exchange rate is high dmso Use DMSO-d₆ as Solvent dry_sample->dmso Persistent broadening improved Signal Sharpened dry_sample->improved Signal sharpens d2o_exchange->improved Signal disappears (confirms assignment) low_temp->improved dmso->improved

Workflow for Sharpening a Broad Carboxylic Acid Proton Signal.

Detailed Protocols:

  • Protocol 1: D₂O Exchange

    • Rationale: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the acidic proton of the carboxylic acid to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the -COOH signal will disappear, confirming its identity and removing it from the spectrum, which can be useful if it is obscuring other signals.[3]

    • Procedure:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add one drop of D₂O to the NMR tube.

      • Shake the tube gently to mix.

      • Acquire another ¹H NMR spectrum. The -COOH signal should have disappeared or significantly diminished.

  • Protocol 2: Using DMSO-d₆ as the Solvent

    • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is a hydrogen bond-accepting solvent. This interaction can slow down the exchange rate of the carboxylic acid proton, resulting in a sharper signal.[7]

    • Procedure:

      • Prepare your sample in DMSO-d₆.

      • Acquire the ¹H NMR spectrum. The carboxylic acid proton should appear as a sharper, more well-defined peak.

References

  • Hoyle, J., & Abraham, R. J. (2012). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 50(10), 665-674. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • SpectraBase. (n.d.). 3,3,3-Triphenylpropionic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 3-Methanesulfinylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to increasing the yield of 3-Methanesulfinylpropanoic acid synthesis, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive resource for understanding and troubleshooting the synthesis of this compound. The key to maximizing the yield of this compound lies in the controlled oxidation of its sulfide precursor, 3-(Methylthio)propanoic acid, and navigating the challenges of its purification.

Foundational Synthesis Pathway & Mechanism

The most direct and common route to this compound is the selective oxidation of 3-(Methylthio)propanoic acid. The primary challenge in this synthesis is preventing over-oxidation to the undesired sulfone byproduct, 3-(Methylsulfonyl)propanoic acid.[1][2]

The reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom on the oxidant, forming the sulfoxide. If the reaction conditions are too harsh or excess oxidant is present, a second oxidation step can occur, leading to the sulfone.[3]

Reaction_Mechanism Sulfide 3-(Methylthio)propanoic Acid Sulfoxide This compound (Desired Product) Sulfide->Sulfoxide Step 1 (Controlled Oxidation) Oxidant1 [Oxidant] (e.g., H₂O₂) Sulfone 3-(Methylsulfonyl)propanoic Acid (Byproduct) Sulfoxide->Sulfone Step 2 (Over-oxidation) Oxidant2 Excess [Oxidant]

Caption: General reaction pathway for the oxidation of 3-(Methylthio)propanoic acid.

Core Experimental Protocol: Selective Oxidation with Hydrogen Peroxide

This protocol is adapted from established methods for sulfide oxidation, with specific controls to favor the formation of the sulfoxide.[2] The use of hydrogen peroxide in acetic acid is a "green" and effective system for this transformation.

Self-Validation and In-Process Controls:
  • Reaction Monitoring: Progress should be monitored every 15-30 minutes using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product, while minimizing the appearance of the sulfone spot.

  • Product Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Methylthio)propanoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

    • Causality: Acetic acid serves as a solvent that is miscible with aqueous hydrogen peroxide and can facilitate the oxidation process.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

    • Causality: Low temperature is critical to control the reaction rate and selectivity, reducing the likelihood of over-oxidation to the sulfone.[4]

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise via a syringe or dropping funnel. A stoichiometric amount (1.0 to 1.1 equivalents) is recommended to start.

    • Causality: A slow, controlled addition of a limited amount of oxidant is the most crucial factor for preventing sulfone formation.[3] Adding the oxidant to the sulfide ensures the oxidant concentration remains low throughout the reaction.

  • Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% acetic acid). The sulfoxide product will be more polar than the starting sulfide.

  • Quenching: Once TLC indicates the consumption of the starting material, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a drop of the reaction mixture no longer turns starch-iodide paper blue. This step destroys any remaining peroxide.

    • Causality: Removing excess oxidant is essential to prevent further oxidation during workup and purification.

  • Workup & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with cold deionized water.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer). The polarity of the product requires a relatively polar extraction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: See the "Troubleshooting Guide" for detailed advice on purification, as this is a critical and often challenging step.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Workflow Start Low Yield or Complex Mixture? CheckTLC Analyze TLC of Crude Product Start->CheckTLC Sulfone Main product is sulfone (Over-oxidation) CheckTLC->Sulfone Sulfide Mainly unreacted sulfide (Incomplete Reaction) CheckTLC->Sulfide Streaks Streaks / Multiple Spots (Purification/Decomposition) CheckTLC->Streaks Sol_Sulfone Reduce oxidant eq. (1.0-1.05) Lower Temp (0 °C) Add H₂O₂ slower Sulfone->Sol_Sulfone Sol_Sulfide Increase H₂O₂ slightly (to 1.1-1.2 eq.) Increase reaction time Allow to warm to RT slowly Sulfide->Sol_Sulfide Sol_Streaks Avoid silica column Try reverse-phase or alumina Consider recrystallization Streaks->Sol_Streaks

Caption: A logical workflow for troubleshooting poor outcomes in the synthesis.

Q1: My yield is very low, and my crude NMR shows a complex mixture. What went wrong?

A: This is a common issue that can stem from several factors.

  • Over-oxidation: The most likely culprit is the formation of the sulfone byproduct. Check the TLC plate; the sulfone will be a more polar spot than your desired sulfoxide.

  • Degradation during Workup: The product, being a sulfoxide, can be sensitive. Ensure the quenching step was complete to remove all peroxide. Overly acidic or basic conditions during extraction can also cause degradation.

  • Incomplete Reaction: If a large amount of starting material is present, the reaction may not have gone to completion.

Q2: The main product I isolated is the sulfone, 3-(Methylsulfonyl)propanoic acid. How do I prevent this?

A: This indicates your reaction conditions are too aggressive. Here is a prioritized list of adjustments:

  • Control Stoichiometry: Use a precise amount of hydrogen peroxide, starting with 1.0 equivalent and not exceeding 1.1 equivalents.[3]

  • Lower the Temperature: Perform the entire addition and reaction at 0 °C or even slightly lower (e.g., -5 °C using an ice/salt bath). Higher temperatures dramatically increase the rate of the second oxidation.[4]

  • Slow Down Addition: Add the oxidant as slowly as possible (e.g., over 30-60 minutes) to maintain a low instantaneous concentration.

  • Use a Milder Oxidant: If H₂O₂ proves too difficult to control, consider other reagents. See the Process Optimization section for a comparison table.

Q3: My reaction is very slow, and a lot of starting material remains even after several hours. What should I do?

A: This suggests the reaction is not sufficiently activated.

  • Slightly Increase Oxidant: You can cautiously increase the amount of H₂O₂ to 1.2 equivalents.

  • Allow Gradual Warming: After adding the oxidant at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Check Reagent Quality: Ensure your hydrogen peroxide is not from an old, decomposed stock.

Q4: I have the correct product according to crude NMR, but I'm struggling with purification. Column chromatography on silica gel gives poor recovery and streaking.

A: this compound is a polar, acidic compound, and sulfoxides can be unstable on standard silica gel.[5]

  • Avoid Silica Gel if Possible: The acidic nature of silica can sometimes catalyze decomposition.

  • Try Recrystallization: If your crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is the best first option.

  • Use Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): This is often the best choice for polar compounds.[6][7] Use a water/acetonitrile or water/methanol gradient with a small amount of formic acid or TFA to keep the carboxylic acid protonated.

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for basic or sensitive compounds.[6]

    • Solvent Extraction: If the impurities are significantly different in polarity, a carefully chosen series of liquid-liquid extractions at different pH values might purify the product without chromatography.

Process Optimization & Reagent Selection

To consistently achieve high yields, consider optimizing beyond the basic protocol.

Oxidizing AgentProsConsKey Considerations
Hydrogen Peroxide (H₂O₂)[2][4] Inexpensive, "green" (byproduct is water), effective.Can be difficult to control, risk of over-oxidation.Requires low temperature and careful stoichiometric control.
Oxone® (KHSO₅) Readily available solid, often gives clean reactions.Can be acidic; workup can be more complex.Often used in a buffered system (e.g., with NaHCO₃) in a solvent like methanol/water.
Sodium Periodate (NaIO₄) Highly selective for sulfoxide formation.Stoichiometric use generates solid waste (iodate).Typically used in methanol or ethanol at 0 °C to room temperature.
m-CPBA Effective and well-understood reagent.Can be explosive; byproduct (m-CBA) must be removed.Over-oxidation is still a risk. Requires careful temperature control.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different solvent than acetic acid?

    • A: Yes, alcohols like methanol or ethanol are commonly used, especially with oxidants like sodium periodate. The key is to choose a solvent that dissolves the starting material and is compatible with the chosen oxidant.

  • Q: How do I know what my product and byproduct look like on a TLC plate?

    • A: The polarity will increase with the oxidation state: Sulfide (least polar) < Sulfoxide < Sulfone (most polar). Your starting material is the lowest Rf spot, the desired product will be higher, and the sulfone byproduct will be the highest Rf spot (closest to the baseline).

  • Q: Is this reaction scalable?

    • A: Yes, but heat dissipation becomes a major concern. For larger scales, a jacketed reactor with good cooling and a mechanical stirrer is essential. The dropwise addition of the oxidant must be even slower to maintain a constant internal temperature.

References

  • Google Patents. (1999). Process for the synthesis of 3-mercaptopropionic acid.
  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. ResearchGate. Available at: [Link]

  • Hanson, J. E. & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • EC-UNDP. (n.d.). Propanoic Acid Oxidation. Available at: [Link]

  • Ghorbani-Vaghei, R. & Jalili, H. (2005). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]

  • Lambert, J. B., et al. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. PubMed. Available at: [Link]

  • ResearchGate. (2021). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • Keire, D. A., et al. (2015). Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. ResearchGate. Available at: [Link]

  • Ravikumar, K. S., et al. (1997). Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides: Application to the Preparation of Glycosyl Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Taylor & Francis Online. (2010). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Available at: [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Available at: [Link]

  • Springer. (2021). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Available at: [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Google Patents. (2009). Process for removing polar impurities from hydrocarbons and mixtures of....
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]

  • PubMed. (2016). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 3-Methylsulfinylpropanoic Acid vs. S-Allyl Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylsulfinylpropanoic Acid (3-MSPA) vs. S-Allyl Cysteine (SAC): Antioxidant Mechanisms and Therapeutic Potential Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between S-Allyl Cysteine (SAC) , the bioactive gold standard of Aged Garlic Extract (AGE), and 3-Methylsulfinylpropanoic Acid (3-MSPA) , a specific oxidized metabolite of sulfur metabolism. While SAC is widely recognized as a systemic signaling modulator (primarily via the Nrf2-ARE pathway ), 3-MSPA represents a distinct class of sulfoxide-based direct scavengers .

The Verdict:

  • Use S-Allyl Cysteine (SAC) when the therapeutic goal is long-term cellular adaptation , upregulation of Phase II detoxifying enzymes (HO-1, NQO1), and neuroprotection via signal transduction modulation.

  • Use 3-Methylsulfinylpropanoic Acid (3-MSPA) when targeting direct hydroxyl radical (•OH) scavenging or studying the metabolic fate of methionyl/cysteine derivatives. Its sulfoxide moiety confers unique hydrophilic radical-trapping capabilities distinct from the thioether functionality of SAC.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the oxidation state of the sulfur atom is critical. SAC contains a thioether (-S-), whereas 3-MSPA contains a sulfoxide (-S(=O)-). This structural difference dictates their reactivity with Reactive Oxygen Species (ROS).

FeatureS-Allyl Cysteine (SAC)3-Methylsulfinylpropanoic Acid (3-MSPA)
CAS Number 21593-77-1473-05-2 (Generic/Acid form)
Structure Allyl-S-CH₂-CH(NH₂)-COOHCH₃-S(=O)-CH₂-CH₂-COOH
Sulfur State Thioether (Reduced, -2)Sulfoxide (Oxidized, 0)
Molecular Weight 161.22 g/mol 152.17 g/mol
Solubility Water-soluble (Amphoteric)Highly Water-soluble (Polar Acid)
Primary Source Aged Garlic Extract (AGE)Metabolite of Methionine/S-Methylcysteine
Key Reactivity Nucleophilic; oxidizes to sulfoxideElectrophilic character; traps •OH radicals

Mechanistic Deep Dive

S-Allyl Cysteine (SAC): The Indirect Modulator

SAC functions primarily as an indirect antioxidant . It does not rapidly scavenge ROS stoichiometrically in situ but rather triggers a cellular "alarm" that upregulates endogenous defenses.

  • Mechanism: SAC modifies specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), preventing the ubiquitination of Nrf2 .

  • Outcome: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and induces transcription of HO-1, SOD, and GPx.

  • Secondary Action: SAC acts as a mild chelator of copper ions, reducing Fenton chemistry rates.

3-Methylsulfinylpropanoic Acid (3-MSPA): The Direct Scavenger

3-MSPA operates via the chemistry of the sulfoxide group, similar to Dimethyl Sulfoxide (DMSO).

  • Mechanism: The sulfoxide group is a potent trap for the highly reactive hydroxyl radical (•OH) .[1]

  • Reaction: R-S(=O)-R' + •OH → [Adduct] → R-S(=O)(=O)-R' (Sulfone) + H₂O or radical fragmentation (producing methyl radicals which are then quenched).

  • Specificity: Unlike thioethers, sulfoxides are particularly effective against •OH but less reactive toward Hydrogen Peroxide (H₂O₂).

Comparative Pathway Diagram

The following diagram illustrates the divergent mechanisms: SAC's nuclear signaling vs. 3-MSPA's cytosolic scavenging.

AntioxidantPathways SAC S-Allyl Cysteine (SAC) Keap1 Keap1 (Cytosol) SAC->Keap1 Modifies Cys residues MSPA 3-MSPA (Sulfoxide) OH_Rad •OH Radical MSPA->OH_Rad Direct Reaction (Radical Trap) Nrf2_Cyto Nrf2 (Ubiquitinated) Keap1->Nrf2_Cyto Inhibition blocked Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Enzymes HO-1, NQO1, SOD (Phase II Enzymes) ARE->Enzymes Transcription Enzymes->OH_Rad Enzymatic Neutralization Scavenged Methanesulfinic Acid + Stable Products OH_Rad->Scavenged Conversion

Caption: SAC activates the Nrf2/ARE pathway for enzymatic defense, while 3-MSPA directly intercepts hydroxyl radicals via sulfoxide chemistry.

Experimental Performance & Data Synthesis

In Vitro Assay Performance

The choice of assay critically determines which compound appears "superior."

Assay TypeSAC Performance3-MSPA PerformanceInterpretation
DPPH / ABTS Low/ModerateNegligibleNeither compound is a strong proton donor (unlike polyphenols). Standard colorimetric assays often underestimate their potency.
ORAC (Peroxyl) ModerateLowSAC's allyl group provides some peroxyl scavenging; 3-MSPA is resistant to peroxyl attack.
Hydroxyl Radical (•OH) ModerateHigh 3-MSPA's sulfoxide group is a specific trap for •OH, showing kinetics similar to DMSO.
Cellular (HepG2) High (Induction)Low (Direct)SAC shows protective effects pre-treatment (adaptation); 3-MSPA requires high concentrations for direct protection.
Key Experimental Insight

Researchers often fail to detect antioxidant activity for 3-MSPA because they use DPPH .

  • Correct Protocol: Use Electron Spin Resonance (ESR) spin-trapping or Deoxyribose Degradation Assays to validate 3-MSPA.

  • For SAC: Western Blotting for HO-1 or Nrf2 nuclear fractions is the validation standard.

Detailed Experimental Protocols

Protocol A: Nrf2 Nuclear Translocation Assay (For SAC Validation)

Objective: Quantify SAC-induced migration of Nrf2 from cytosol to nucleus.

  • Cell Culture: Seed HepG2 or RAW 264.7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with SAC (0.1, 0.5, 1.0 mM) for 1–3 hours . (Note: Short duration is critical to catch translocation before degradation).

  • Fractionation:

    • Wash with ice-cold PBS.

    • Lyse in Hypotonic Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) + Protease Inhibitors.

    • Centrifuge at 12,000 x g for 30s. Supernatant = Cytosolic Fraction .

    • Resuspend pellet in Hypertonic Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA).

    • Vortex vigorously for 15 min at 4°C. Centrifuge at 14,000 x g for 10 min. Supernatant = Nuclear Fraction .

  • Analysis: Perform Western Blot. Normalize Nuclear Nrf2 against Lamin B1 (Nuclear marker) and Cytosolic Nrf2 against GAPDH .

Protocol B: Hydroxyl Radical Scavenging via Deoxyribose (For 3-MSPA)

Objective: Measure direct scavenging capacity of 3-MSPA against Fenton-generated •OH.

  • Reaction Mixture: Prepare in a test tube:

    • 200 µL Deoxyribose (2.8 mM)

    • 200 µL FeCl₃ (100 µM) + EDTA (100 µM) (Premixed 1:1)

    • 200 µL H₂O₂ (1 mM)

    • 200 µL 3-MSPA (Gradient: 10 µM – 10 mM)

    • 200 µL Ascorbic Acid (100 µM) to start the reaction.

  • Incubation: Incubate at 37°C for 1 hour.

  • Development: Add 1 mL TBA (Thiobarbituric Acid) (1% w/v in 50 mM NaOH) and 1 mL TCA (Trichloroacetic Acid) (2.8% w/v).

  • Heating: Heat at 80°C for 20 minutes.

  • Measurement: Read Absorbance at 532 nm .

  • Calculation: % Inhibition =

    
    .
    

Pharmacokinetics & Bioavailability[6]

  • SAC:

    • Bioavailability: High (>90% in animal models).[2]

    • Metabolism: N-acetylated to N-acetyl-SAC; excreted via urine.[2]

    • Half-life: ~10 hours in humans, allowing sustained Nrf2 activation.

  • 3-MSPA:

    • Bioavailability: High water solubility suggests rapid absorption via passive diffusion or monocarboxylate transporters (MCTs).

    • Fate: Often reduced back to the thioether (3-methylthiopropionic acid) or further oxidized to the sulfone.

    • Excretion: Rapid urinary excretion due to high polarity.

References

  • Colín-González, A. L., et al. (2012). "The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection." Oxidative Medicine and Cellular Longevity. Link

  • Shi, H., et al. (2015). "S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo." Journal of Neurochemistry. Link

  • Amagase, H. (2006). "Clarifying the Real Bioactive Constituents of Garlic." The Journal of Nutrition. Link

  • Lee, B. C., et al. (2013). "Chemical constituents of biological importance from Allium species." Pharmacognosy Reviews. Link

  • Steele, R. D., et al. (1978). "Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism." Journal of Biological Chemistry. Link

Sources

A Comparative Analysis of the Biological Activities of 3-Methanesulfinylpropanoic Acid and its Thioether Analog, 3-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Sulfur-Containing Propanoic Acids

3-(Methylthio)propanoic acid (MMPA), a naturally occurring sulfur-containing carboxylic acid, is an intermediate in the transamination pathway of methionine metabolism in mammals.[1][2] Its presence has been noted in various natural sources, including asparagus and wine. While historically viewed as a simple metabolic byproduct, emerging evidence has highlighted its diverse biological activities, ranging from antifungal and nematicidal properties to a potential role in cellular signaling.[2][3]

Structurally, MMPA features a thioether linkage. The oxidation of this thioether group leads to the formation of its sulfoxide analog, 3-Methanesulfinylpropanoic acid. This seemingly minor chemical modification can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. This guide will delve into the known biological activities of both compounds, offering a comparative perspective to inform future research and therapeutic development.

The Biological Profile of 3-(Methylthio)propanoic Acid (MMPA)

MMPA has been the subject of various studies elucidating its role in biological systems. Its activities are multifaceted, spanning from antimicrobial to metabolic regulatory functions.

Antimicrobial and Nematicidal Activities

A significant body of research has focused on the antimicrobial properties of MMPA. It has demonstrated notable antifungal activity against various fungal species.[2] Furthermore, MMPA has been identified as a potent nematicidal agent, exhibiting significant efficacy against root-knot nematodes.[3] This suggests its potential application in agriculture as a natural pesticide.

Role in Mammalian Metabolism and Cellular Signaling

As an intermediate in methionine catabolism, MMPA is intrinsically linked to cellular metabolic pathways.[1][2] Beyond its role as a metabolic intermediate, recent studies suggest a more active role for MMPA in cellular signaling. It is believed to be involved in the regulation of hepatic glucose metabolism, indicating a potential therapeutic avenue for metabolic disorders.[2]

Phytotoxicity

Interestingly, MMPA has also been identified as a phytotoxin. It is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris pv. manihotis.[4] This highlights the diverse and sometimes contrasting biological roles of this molecule in different organisms.

The Emergent Activities of this compound: An Antioxidant and Anti-inflammatory Agent

In contrast to its thioether analog, the biological activities of this compound are less extensively documented. However, emerging information points towards its potential as a therapeutic agent with significant antioxidant and anti-inflammatory properties.

Attenuation of Oxidative Stress and Inflammation

Preclinical evidence suggests that this compound can effectively reduce oxidative stress and inflammation in tissues. This activity is particularly noted in the context of diabetic nephropathy, a serious complication of diabetes. In animal models of this disease, treatment with the sulfoxide compound has been shown to significantly reduce renal damage by mitigating oxidative stress and inflammatory responses. This protective effect underscores its potential as a novel therapeutic candidate for diabetes-related complications.

Comparative Analysis: The Impact of Sulfur Oxidation State on Biological Activity

The transition from a thioether (MMPA) to a sulfoxide (this compound) introduces a polar sulfinyl group, which can significantly alter the molecule's interaction with biological targets. While MMPA's activities appear to be broad-ranging, including antimicrobial and metabolic signaling roles, the currently available information on its sulfoxide analog points towards a more specialized role in combating oxidative stress and inflammation.

This difference may be attributed to the altered electronic and steric properties of the sulfur center upon oxidation. The sulfoxide group can act as a hydrogen bond acceptor and may participate in different types of interactions with enzymes and receptors compared to the thioether. Further research is warranted to fully elucidate the structure-activity relationship and to understand how the oxidation state of the sulfur atom dictates the specific biological outcomes.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized experimental protocols based on methodologies commonly used to assess the biological activities discussed in this guide.

Nematicidal Activity Assay

A standard method to assess the nematicidal activity of compounds like MMPA involves the following steps:

  • Nematode Culture: Maintain a culture of the target nematode species (e.g., Meloidogyne incognita) on a suitable host plant (e.g., tomato plants) in a greenhouse.

  • Egg Extraction: Extract nematode eggs from the roots of infected plants using a sodium hypochlorite solution.

  • Hatching: Allow the eggs to hatch in water to obtain second-stage juveniles (J2).

  • Bioassay:

    • Prepare a series of concentrations of the test compound (MMPA) in a suitable solvent (e.g., water with a small amount of a surfactant).

    • In a multi-well plate, add a known number of J2 nematodes to each well containing the test solution.

    • Incubate the plates at a controlled temperature (e.g., 25°C).

    • After a defined period (e.g., 24, 48, and 72 hours), count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of compounds like this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

Table 1: Comparison of Physicochemical Properties

Property3-(Methylthio)propanoic acid (MMPA)This compound
Molecular Formula C4H8O2SC4H8O3S
Molecular Weight 120.17 g/mol 136.17 g/mol
Sulfur Oxidation State -2 (Thioether)0 (Sulfoxide)
Polarity Less PolarMore Polar

Table 2: Summary of Biological Activities

Biological Activity3-(Methylthio)propanoic acid (MMPA)This compound
Antifungal Documented[2]Not reported
Nematicidal Documented[3]Not reported
Metabolic Regulation Implicated in hepatic glucose metabolism[2]Not reported
Phytotoxicity Documented[4]Not reported
Antioxidant Not a primary reported activityReported to reduce oxidative stress
Anti-inflammatory Not a primary reported activityReported to reduce inflammation

Visualizations

Metabolic Origin of MMPA Methionine Methionine Transamination Transamination Methionine->Transamination Alpha_Keto_Acid α-Keto-γ-methiolbutyrate Transamination->Alpha_Keto_Acid Decarboxylation Decarboxylation Alpha_Keto_Acid->Decarboxylation MMPA 3-(Methylthio)propanoic acid Decarboxylation->MMPA

Caption: Biosynthesis of 3-(Methylthio)propanoic acid (MMPA) from Methionine.

Structure_Activity_Relationship cluster_0 Thioether cluster_1 Sulfoxide MMPA 3-(Methylthio)propanoic acid Antifungal Nematicidal Metabolic Regulation Sulfoxide This compound Antioxidant Anti-inflammatory MMPA->Sulfoxide Oxidation

Caption: Structural and functional relationship between the two compounds.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 3-(Methylthio)propanoic acid and its sulfoxide analog, this compound. While MMPA has been characterized with a broader range of activities, including antimicrobial and metabolic roles, the emerging data on its sulfoxide counterpart highlight a potentially more focused therapeutic application in conditions associated with oxidative stress and inflammation.

The stark differences in their reported biological activities underscore the critical role of the sulfur oxidation state in modulating molecular function. Further research is imperative to:

  • Elucidate the full biological activity profile of this compound: Comprehensive screening is needed to determine if it possesses other activities beyond its antioxidant and anti-inflammatory effects.

  • Investigate the mechanisms of action: Understanding how the thioether and sulfoxide moieties interact with their respective biological targets at a molecular level is crucial.

  • Conduct direct comparative studies: Head-to-head studies evaluating the potency and efficacy of both compounds in various biological assays are necessary for a definitive comparison.

  • Explore the in vivo metabolism of MMPA to its sulfoxide: Characterizing the enzymatic processes responsible for this conversion will provide valuable insights into the potential interplay of these two compounds in a physiological context.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing sulfur-containing propanoic acids.

References

  • MDPI. 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood. Available from: [Link]

  • PubChem. 3-(Methylthio)propanoic acid. Available from: [Link]

  • The Good Scents Company. 3-methyl thiopropionic acid. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 3-(Methylthio)propanoic acid - Compound Summary. Available from: [Link]

Sources

Validating Specificity in 3-Methanesulfinylpropanoic Acid (3-MSP) Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methanesulfinylpropanoic acid (3-MSP) is a critical metabolite in the methionine salvage pathway and a potential biomarker for specific metabolic dysregulations. However, its quantification is notoriously prone to false positives due to its structural relationship with 3-methylthiopropionic acid (MTP).

In high-temperature ionization sources (LC-MS/MS), MTP can undergo In-Source Oxidation (ISO) , converting into 3-MSP before detection. If your assay cannot chromatographically resolve these two species, your specificity data is invalid.

This guide moves beyond basic protocol listing to address the "Silent Killer" of sulfur-metabolite assays: isobaric and in-source interference. We compare the gold-standard LC-MS/MS approach against traditional methods and provide a self-validating protocol to ensure your data meets FDA/EMA specificity requirements.

Part 1: The Specificity Challenge

The primary challenge in 3-MSP analysis is not sensitivity; it is selectivity . 3-MSP (


) is the sulfoxide form of the sulfide MTP.
The Oxidation Trap

In an Electrospray Ionization (ESI) source, high voltage and temperature can drive the oxidation of thioethers (MTP) into sulfoxides (3-MSP).

  • Analyte: 3-MSP (Target)

  • Interferent: MTP (Precursor)

  • Mechanism: If MTP co-elutes with 3-MSP, the mass spectrometer will detect the "fake" 3-MSP generated in the source, indistinguishable from the biological 3-MSP.

Pathway Visualization

The following diagram illustrates the metabolic and analytical relationship between these compounds.

MSP_Oxidation_Pathway cluster_legend Legend MTP 3-Methylthiopropionic Acid (MTP) Precursor MSP This compound (3-MSP) Target Analyte MTP->MSP Biological Oxidation (Enzymatic) MTP->MSP In-Source Oxidation (Artifact!) Sulfone 3-Methanesulfonylpropanoic Acid (Sulfone) Oxidized Product MSP->Sulfone Further Oxidation key Solid Line: Biological Pathway Dashed Line: LC-MS Artifact (False Positive)

Figure 1: The Oxidation Trap. Red dashed line indicates the artifact formation that compromises assay specificity.

Part 2: Method Comparison

While LC-MS/MS is the industry standard, understanding why it supersedes alternatives is crucial for justification in regulatory filings.

FeatureLC-MS/MS (Recommended) HPLC-UV / DAD GC-MS
Specificity Principle Mass-to-Charge (m/z) + Retention Time (RT)Retention Time + UV AbsorptionVolatility + Fragmentation
3-MSP Detection Direct detection of [M+H]+ or [M-H]-Weak chromophore; requires derivatizationRequires silylation/esterification
Risk of Artifacts High (In-Source Oxidation)Low (No thermal source)Medium (Thermal degradation in injector)
Sensitivity High (ng/mL range)Low (

g/mL range)
High
Throughput High (5-10 min run)Low (20+ min for resolution)Low (Derivatization required)
Verdict Gold Standard (if validated for ISO)Screening onlyAlternative for complex matrices

Part 3: The Validation Protocol (Self-Validating System)

To validate specificity according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , you must prove that the signal in the 3-MSP channel is only from 3-MSP.

Phase 1: Chromatographic Resolution

Objective: Ensure MTP and 3-MSP do not co-elute. If they co-elute, ISO cannot be distinguished from real analyte.

  • Column Selection: Use a T3 (C18) or HILIC column. 3-MSP is polar; standard C18 may result in poor retention (void volume elution).

    • Recommendation: Waters Atlantis T3 or Phenomenex Kinetex Biphenyl.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is essential to protonate the carboxylic acid for retention.

  • Gradient: Run a shallow gradient (e.g., 0-30% B over 5 minutes) to maximize separation between the sulfide (MTP) and sulfoxide (3-MSP).

Phase 2: The "In-Source Conversion" Check

Objective: Quantify the % conversion of MTP to 3-MSP in your specific instrument.

  • Prepare Standard: Prepare a high-concentration standard of only MTP (e.g., 10

    
    g/mL).
    
  • Inject: Inject this MTP standard and monitor the MRM transition for 3-MSP.

  • Calculate Cross-Talk:

    
    
    Note: If chromatographic separation is achieved, the "fake" 3-MSP will appear at the Retention Time (RT) of MTP, not the RT of 3-MSP.
    
Phase 3: Matrix Specificity (Spike Recovery)

Objective: Ensure biological matrix components do not suppress ionization or mimic the analyte.

  • Blank Matrix: Analyze 6 lots of blank matrix (plasma/urine).[1]

    • Acceptance Criteria: Interference < 20% of the LLOQ response.[1]

  • Spike Recovery: Spike MTP into the matrix at the Upper Limit of Quantification (ULOQ) and 3-MSP at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: The accuracy of the 3-MSP LLOQ must remain within ±20%.[1][2]

Part 4: Experimental Workflow & Data Structure

Workflow Diagram

Validation_Workflow Start Start Validation Sep_Test 1. Chromatographic Separation (Inject MTP & 3-MSP Mix) Start->Sep_Test Decision_Sep Resolved (Rs > 1.5)? Sep_Test->Decision_Sep Optimize Optimize Gradient/Column (Switch to HILIC) Decision_Sep->Optimize No ISO_Test 2. In-Source Oxidation Check (Inject Pure MTP) Decision_Sep->ISO_Test Yes Optimize->Sep_Test Decision_ISO Fake 3-MSP detected at MTP RT? ISO_Test->Decision_ISO Matrix_Test 3. Matrix Specificity (6 Lots Blank + Spikes) Decision_ISO->Matrix_Test Yes (Acceptable if Resolved) Decision_ISO->Matrix_Test No (Ideal) Final Method Validated Matrix_Test->Final

Figure 2: Decision tree for validating specificity, emphasizing the resolution of isobaric interferences.

Representative Data Presentation

When publishing or reporting your validation, structure your specificity data as follows:

Table 1: Specificity and Cross-Interference Assessment

Analyte InjectedConcentrationChannel MonitoredRetention Time (min)Response (Area)Interference %Conclusion
Blank Matrix N/A3-MSPN/A< LODN/APass
3-MSP (LLOQ) 5 ng/mL3-MSP2.55,000N/AReference
MTP (ULOQ) 1000 ng/mLMTP4.22,000,000N/AReference
MTP (ULOQ) 1000 ng/mL3-MSP 4.2 5000.025%Pass (Resolved)

Key Insight: In the last row, a signal is detected in the 3-MSP channel, but it elutes at 4.2 min (MTP's time), not 2.5 min. This proves it is an artifact and can be gated out.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[4][5] 3-(Methylthio)propanoic acid (MTP) Compound Summary. National Library of Medicine. Retrieved from [Link][4]

  • Hellmuth, C., et al. (2011).[6] Aqueous normal phase chromatography improves quantification of homocysteine, cysteine and methionine by liquid chromatography–tandem mass spectrometry.[6] Journal of Chromatography B, 879(1), 83-89.[6] (Demonstrates separation principles for polar sulfur metabolites).

Sources

inter-laboratory comparison of 3-Methanesulfinylpropanoic acid measurements

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Quantifying 3-Methanesulfinylpropanoic Acid (3-MSP)

Executive Summary

This guide presents a technical framework for the inter-laboratory comparison (ILC) of This compound (3-MSP) measurements. 3-MSP is a critical polar metabolite associated with methionine oxidation and the efficacy of antidiabetic Salacia species. Due to its amphiphilic nature and susceptibility to redox shifts (sulfoxide


 sulfone), 3-MSP presents unique quantification challenges.[1] This document objectively compares the performance of Isotope-Dilution LC-MS/MS  (the recommended "Product" standard) against Quantitative NMR (qNMR)  and GC-MS  alternatives, providing synthesized experimental data to illustrate performance metrics.[1]

Chemical Context & Stability Challenges

3-MSP (


) occupies a metastable oxidation state.[1] Unlike its reduced thioether form (MMPA) or oxidized sulfone, the sulfoxide moiety is sensitive to in-source fragmentation and redox conditions during extraction.[1]
  • Redox Instability: Without stabilization, 3-MSP can oxidize to 3-methanesulfonylpropanoic acid during workup.[1]

  • Matrix Interference: As a small, polar acid, it suffers from ion suppression in the "void volume" of reverse-phase chromatography.[1]

Biological Significance Pathway

3-MSP is a downstream marker of dimethylsulfoniopropionate (DMSP) catabolism and a bioactive component in Salacia reticulata.[1]

MSP_Pathway cluster_legend Key DMSP DMSP (Dimethylsulfoniopropionate) MMPA MMPA (3-Methylthiopropionic acid) DMSP->MMPA Demethylation MSP 3-MSP (this compound) MMPA->MSP Enzymatic Oxidation MSONE Sulfone Analog (Oxidation Artifact) MSP->MSONE Uncontrolled Oxidation Legend Blue: Precursor | Green: Target Analyte | Red: Artifact

Figure 1: Metabolic pathway and degradation risks for 3-MSP.[1][2] The target analyte (Green) is susceptible to artificial oxidation (Red).

Methodological Alternatives: Comparative Analysis

This section compares the recommended LC-MS/MS protocol against two common alternatives.

Method A: Isotope-Dilution LC-MS/MS (Recommended Standard)[1]
  • Principle: Separation on a polar-embedded C18 column prevents void elution.[1] Use of deuterated internal standard (d3-3-MSP) corrects for ion suppression and extraction loss.[1]

  • Pros: Highest sensitivity (nM range), specificity.[1]

  • Cons: High equipment cost, requires custom synthesis of d3-standard.[1]

Method B: Quantitative 1H-NMR (qNMR)
  • Principle: Direct detection of the methyl singlet (

    
     ~2.7 ppm) relative to an internal standard (e.g., TSP or Maleic Acid).
    
  • Pros: Non-destructive, no separation required, high inter-lab reproducibility.[1]

  • Cons: Low sensitivity (requires

    
    M concentrations), overlapping signals in complex matrices (e.g., plasma).[1]
    
Method C: GC-MS (Derivatization Required)
  • Principle: Conversion of the carboxylic acid to a methyl ester (using BF3-Methanol) followed by EI-MS.

  • Pros: Excellent chromatographic resolution.

  • Cons: Thermal instability of the sulfoxide group; risk of artifactual reduction to sulfide in the injector port.

Inter-Laboratory Comparison Data (Synthesized)

The following data summarizes a simulated ILC involving 5 laboratories analyzing spiked human plasma samples (Low: 50 ng/mL, High: 500 ng/mL).

Table 1: Performance Metrics Comparison

MetricLC-MS/MS (Method A)qNMR (Method B)[1]GC-MS (Method C)
LOD (Limit of Detection) 0.5 ng/mL5,000 ng/mL10 ng/mL
Recovery (%) 98.2 ± 3.4%99.1 ± 1.2%85.4 ± 8.1%
Inter-Lab Precision (RSD) 4.5%1.8%12.6%
Linearity (

)
> 0.999> 0.9990.985
Throughput (Samples/Day) High (150+)Medium (40-50)Low (20-30)

Analysis:

  • LC-MS/MS is the only viable option for trace analysis in biological fluids due to LOD requirements.

  • qNMR serves as the primary reference method for purity assignment of the standards used in LC-MS, but lacks sensitivity for bioanalysis.

  • GC-MS shows higher variability (12.6% RSD) due to the thermal instability of the sulfoxide moiety during injection.

Recommended Experimental Protocol (LC-MS/MS)

To ensure "Trustworthiness" and self-validation, this protocol includes mandatory quality control checkpoints.

Step 1: Sample Preparation (Protein Precipitation)[1]
  • Aliquot 100

    
    L  of plasma into a 1.5 mL Eppendorf tube.[1]
    
  • CRITICAL: Add 10

    
    L  of Internal Standard (d3-3-MSP, 1 
    
    
    
    g/mL). Causality: Early addition ensures IS tracks all extraction losses.
  • Add 300

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30s.
    
  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a glass vial. Evaporate to dryness under

    
     at 30°C.
    
  • Reconstitute in 100

    
    L  of Mobile Phase A.
    
Step 2: Chromatographic Separation
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m).[1] Reasoning: T3 bonding retains polar acids better than standard C18.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-5 min (1%

    
     90% B), 5-7 min (90% B).
    
Step 3: Mass Spectrometry (MRM Parameters)

Operate in Positive ESI mode (Sulfoxides protonate readily).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
3-MSP 153.0

107.0 (Loss of

)
15
3-MSP (Qual) 153.0

61.0 (

)
25
d3-3-MSP (IS) 156.0

110.015

Workflow Visualization: The ILC Decision Tree

This diagram guides researchers on selecting the correct method based on sample concentration and matrix type.

Method_Selection Start Start: Select Matrix Conc Est. Concentration? Start->Conc High High (>10 µM) (e.g., Plant Extracts) Conc->High High Purity Low Trace (<1 µM) (e.g., Plasma/Urine) Conc->Low Complex Matrix NMR Method B: qNMR (High Precision) High->NMR Primary Choice GCMS Method C: GC-MS (Only if MS/MS unavailable) High->GCMS Alternative LCMS Method A: LC-MS/MS (High Sensitivity) Low->LCMS Mandatory

Figure 2: Decision tree for analytical method selection based on sensitivity requirements.

References

  • Salgado, P., et al. (2015).[1] "Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications." Journal of Chromatography B. Link

    • Context: Establishes the baseline for thiol/sulfur metabolite analysis in complex m
  • Schebb, N. H., et al. (2011).[1] "An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories."[1][3][4] Journal of Chromatography B. Link

    • Context: Provides the statistical framework (Z-scores, inter-lab CV%)
  • Yoshikawa, M., et al. (2002).[1] "Salacia reticulata and its antidiabetic active constituents." Yakugaku Zasshi. Link

    • Context: Identifies the biological relevance of sulfur-containing metabolites in Salacia species.
  • Wishart, D. S., et al. (2022).[1] "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research.[1] Link[1]

    • Context: Reference for the chemical properties and known metabolic pathways of propanoic acid deriv

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its efficacy and safety. This guide provides a detailed comparison of the metabolic pathways of 3-Methanesulfinylpropanoic acid and related organosulfur compounds. We will delve into the experimental rationale and methodologies required to elucidate these metabolic transformations, grounded in established principles of xenobiotic metabolism.

Introduction: The Significance of Sulfur in Metabolism

Sulfur-containing compounds are ubiquitous in nature and play critical roles in various biological processes.[1][2] The metabolism of sulfur-containing amino acids is complex, involving numerous intermediates and products that are essential for cell survival.[1] When xenobiotics containing sulfur moieties are introduced, they are subjected to a series of enzymatic transformations, primarily classified into Phase I and Phase II reactions, which aim to increase their hydrophilicity and facilitate their excretion.[3] The unique chemical properties of sulfur, including its various oxidation states, make it a focal point for metabolic enzymes.[2]

This guide will focus on this compound, a compound featuring both a sulfoxide and a carboxylic acid functional group. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, we can predict its metabolic fate by examining the well-established biotransformations of structurally similar compounds.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through several key pathways, targeting its sulfoxide and propanoic acid moieties.

Phase I Metabolism: Oxidation and Reduction at the Sulfur Center

The sulfoxide group is a primary target for Phase I enzymes. Xenobiotic metabolism can involve both the oxidation of sulfoxides to sulfones and their reduction back to sulfides.[4]

  • Oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone, 3-Methanesulfonylpropanoic acid. This reaction is typically mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

  • Reduction to Thioether: The sulfoxide may also be reduced back to its corresponding thioether, 3-(Methylthio)propanoic acid.

Phase II Metabolism: Conjugation of the Carboxylic Acid

The propanoic acid moiety provides a handle for Phase II conjugation reactions, which significantly enhance water solubility and facilitate elimination.

  • Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid, a common pathway for compounds with this functional group.[5]

  • Sulfation: Sulfation is another potential conjugation pathway for the carboxylic acid group.[5]

Below is a diagram illustrating the predicted metabolic pathways of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 3-(Methylthio)propanoic acid 3-(Methylthio)propanoic acid This compound This compound 3-(Methylthio)propanoic acid->this compound Oxidation (CYP/FMO) This compound->3-(Methylthio)propanoic acid Reduction 3-Methanesulfonylpropanoic acid 3-Methanesulfonylpropanoic acid This compound->3-Methanesulfonylpropanoic acid Oxidation (CYP/FMO) Glucuronide Conjugate Glucuronide Conjugate This compound->Glucuronide Conjugate Glucuronidation (UGTs) Sulfate Conjugate Sulfate Conjugate This compound->Sulfate Conjugate Sulfation (SULTs) Parent Compound This compound Parent Compound->this compound Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Metabolite Identification Incubation Incubate Compound with: - Liver Microsomes - S9 Fractions - Hepatocytes Cofactors Add Cofactors (e.g., NADPH, UDPGA) Incubation->Cofactors Sampling Collect Samples at Time Points Cofactors->Sampling Quenching Quench Reaction Sampling->Quenching Preparation Sample Preparation Quenching->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection HRMS Detection LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis & Structure Elucidation MSMS_Fragmentation->Data_Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.